4-Isopropyl-2-phenyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-5-propan-2-yl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)11-8-13-12(14-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYUMDIRRVYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Enduring Legacy of Phenyl-Imidazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenyl-imidazole scaffold is a privileged heterocyclic motif that has captivated chemists and pharmacologists for over a century. Its discovery opened a new chapter in organic synthesis and chemiluminescence, and its versatile structure has since been exploited to develop a plethora of biologically active compounds. This in-depth technical guide explores the history, synthesis, and therapeutic potential of phenyl-imidazole derivatives, with a focus on their interactions with key signaling pathways. This document provides a comprehensive resource for researchers and drug development professionals, featuring detailed experimental protocols, quantitative biological data, and visual representations of complex biological processes.
A Luminous Beginning: The Discovery and Early History
The story of phenyl-imidazoles begins with the discovery of 2,4,5-triphenyl-1H-imidazole, famously known as lophine . This compound was first synthesized in 1877 by the Polish chemist Bronisław Radziszewski.[1][2] Radziszewski's synthesis, a condensation reaction between benzil, benzaldehyde, and ammonia in ethanol, was a landmark achievement in heterocyclic chemistry.[2] This reaction, and its subsequent variations, became known as the Radziszewski imidazole synthesis. A few years prior, in 1858, Heinrich Debus had reported the synthesis of imidazole itself from glyoxal and ammonia.[3][4] The Radziszewski synthesis, however, provided a direct route to highly substituted imidazoles.[3][4]
The initial fascination with lophine stemmed from its remarkable property of chemiluminescence – the emission of light from a chemical reaction at ambient temperatures. This discovery marked one of the earliest examples of this phenomenon in a purely organic molecule.[5] The underlying mechanism involves the oxidation of lophine in the presence of a base, leading to an excited-state intermediate that decays with the emission of a characteristic yellow-green light. This captivating property spurred further research into the synthesis and photophysical properties of related compounds.
The Cornerstone of Synthesis: The Debus-Radziszewski Reaction
The Debus-Radziszewski reaction remains a cornerstone for the synthesis of polysubstituted imidazoles, including phenyl-imidazoles.[1][3][4] It is a multi-component reaction that typically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (e.g., ammonium acetate).[1][3][4]
The generally accepted mechanism proceeds in two main stages:
-
Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.
-
Condensation and Cyclization: The diimine intermediate then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.
The versatility of this reaction allows for the introduction of various substituents at the 2, 4, and 5-positions of the imidazole core by simply changing the starting aldehyde and dicarbonyl compound. This has been instrumental in the development of diverse libraries of phenyl-imidazole derivatives for biological screening.
Key Experimental Protocols in Phenyl-Imidazole Synthesis
This section provides detailed methodologies for the synthesis of key phenyl-imidazole scaffolds.
Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) via Radziszewski Reaction
Objective: To synthesize 2,4,5-triphenyl-1H-imidazole using the classical Radziszewski condensation.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water with constant stirring.
-
A precipitate of crude lophine will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid and ammonium salts.
-
Recrystallize the crude product from hot ethanol to obtain purified, crystalline 2,4,5-triphenyl-1H-imidazole.[5]
-
Dry the purified product in a vacuum oven.
Synthesis of Substituted 2,4,5-Triphenyl-1H-imidazoles
Objective: To synthesize derivatives of lophine with substituents on the phenyl rings.
Materials:
-
Benzil
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
The procedure is analogous to the synthesis of lophine described in section 3.1.
-
Substitute the desired substituted benzaldehyde for benzaldehyde in the reaction mixture.
-
The reaction conditions (temperature, time) may require minor optimization depending on the reactivity of the substituted aldehyde.
-
Work-up and purification steps are the same as for lophine.
Synthesis of 1-Substituted-2,4,5-triphenyl-1H-imidazoles
Objective: To introduce a substituent at the N1 position of the imidazole ring.
Materials:
-
2,4,5-Triphenyl-1H-imidazole (lophine)
-
An appropriate alkylating or arylating agent (e.g., ethyl bromide, benzyl chloride)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-triphenyl-1H-imidazole (1.0 eq) in the anhydrous solvent.
-
Add the base (1.1-1.5 eq) portion-wise at 0 °C. Stir the mixture for 30-60 minutes to allow for the deprotonation of the imidazole nitrogen.
-
Slowly add the alkylating or arylating agent (1.0-1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-substituted-2,4,5-triphenyl-1H-imidazole.
Therapeutic Potential and Biological Activities
The phenyl-imidazole scaffold has proven to be a versatile template for the design of potent modulators of various biological targets. The following sections highlight key therapeutic areas where these compounds have shown significant promise, with a focus on quantitative data.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers. Phenyl-imidazole derivatives have emerged as potent inhibitors of this pathway, primarily by targeting the Smoothened (SMO) receptor.
Below is a summary of the in vitro inhibitory activity of selected phenyl-imidazole derivatives against the Hedgehog signaling pathway.
| Compound ID | Structure | Target | Assay | IC50 (µM) | Reference |
| 25 | meta-fluoro benzyloxy phenyl imidazole | Hedgehog Pathway | Gli-Luc Reporter Assay | 0.01 | [6] |
| Vismodegib | (Positive Control) | Hedgehog Pathway | Gli-Luc Reporter Assay | ~0.02 | [6] |
| 23 | meta-trifluoromethyl benzyloxy phenyl imidazole | Hedgehog Pathway | Gli-Luc Reporter Assay | 0.02 | [6] |
| 24 | ortho-fluoro benzyloxy phenyl imidazole | Hedgehog Pathway | Gli-Luc Reporter Assay | 0.04 | [6] |
| 20 | 2,4-dichloro benzyloxy phenyl imidazole | Hedgehog Pathway | Gli-Luc Reporter Assay | <0.06 | [6] |
| 22 | para-fluoro benzyloxy phenyl imidazole | Hedgehog Pathway | Gli-Luc Reporter Assay | 0.43 | [6] |
| 28 | meta-chloro benzyloxy phenyl imidazole | Hedgehog Pathway | Gli-Luc Reporter Assay | 1.16 | [6] |
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAP kinases are key regulators of inflammatory responses and are implicated in a variety of inflammatory diseases and cancers. Pyridinyl-imidazole compounds, a subset of phenyl-imidazoles, are well-established as potent and selective inhibitors of p38 MAPK.
The following table summarizes the inhibitory activity of representative pyridinyl-imidazole compounds against p38 MAPK.
| Compound ID | Structure | Target | Assay | IC50 (µM) | Reference |
| SB203580 | 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole | p38 MAPK | Kinase Assay | 0.3-0.5 | |
| SB202190 | 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole | p38 MAPK | Kinase Assay | 0.05-0.1 | |
| RWJ 67657 | 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol | p38 MAPK | Kinase Assay | ~0.01 |
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. It is a key regulator of immune responses and is a promising target for cancer immunotherapy. Phenyl-imidazole derivatives have been identified as potent IDO1 inhibitors.
The table below presents the inhibitory activity of selected phenyl-imidazole compounds against IDO1.
| Compound ID | Structure | Target | Assay | IC50 (µM) | Ki (µM) | Reference |
| 4-Phenylimidazole | 4-Phenyl-1H-imidazole | IDO1 | Enzymatic Assay | 48 | - | |
| Compound 9j | N1-substituted 5-(2-hydroxyphenyl)imidazole | IDO1 | Enzymatic Assay | 6.40 | - | |
| Compound 9k | N1-substituted 5-(3-hydroxyphenyl)imidazole | IDO1 | Enzymatic Assay | 1.60 | - | |
| Compound 10m | N1-substituted 5-(3-hydroxy-4-bromophenyl)imidazole | IDO1 | Enzymatic Assay | 0.0338 | - | |
| Epacadostat | (Reference Compound) | IDO1 | Enzymatic Assay | 0.080 | - |
Key Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways and a general experimental workflow for inhibitor screening, rendered using the DOT language for Graphviz.
Signaling Pathway Diagrams
Caption: The Hedgehog Signaling Pathway and the inhibitory action of phenyl-imidazole compounds on the SMO receptor.
Caption: The p38 MAPK Signaling Pathway and its inhibition by pyridinyl-imidazole compounds.
Caption: The Bax/Bcl-2 regulated apoptosis pathway and the influence of certain phenyl-imidazole derivatives.
Experimental Workflow for Inhibitor Screening
Caption: A generalized experimental workflow for the screening and development of phenyl-imidazole based inhibitors.
Pharmacokinetics of Phenyl-Imidazole Compounds
The successful development of a drug candidate relies heavily on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). While a comprehensive overview of the pharmacokinetics of all phenyl-imidazole derivatives is beyond the scope of this guide, this section presents some preclinical data for representative compounds to highlight key considerations for drug development professionals.
| Compound Type | Species | Route | Key Pharmacokinetic Parameters | Reference |
| Smoothened Antagonist (Imidazole-based) | Mouse | Oral | Good oral bioavailability | [7] |
| Rat | Oral | Suitable for in vivo studies | [7] | |
| Imidazole-linked Heterocycle (LSL33) | Mouse | Oral | Ameliorated cognitive impairment in an AD model at 2 mg/kg | [8] |
| Ketolide (RBx14255) | Mouse | Oral | High oral bioavailability (≥85%) | [9] |
| Rat | Oral | Moderate oral bioavailability (70%) | [9] | |
| Dog | Oral | High oral bioavailability (98%) | [9] |
Key Considerations for Drug Development:
-
Oral Bioavailability: As seen with the Smoothened antagonists and ketolides, the phenyl-imidazole scaffold can be incorporated into orally bioavailable drugs. However, formulation strategies may be necessary to enhance absorption, as was the case for the anti-cancer agent SR13668.[10]
-
Metabolism: The imidazole ring can be a site of metabolism. Understanding the metabolic pathways is crucial for predicting drug-drug interactions and optimizing metabolic stability.
-
Distribution: The lipophilicity of the phenyl groups can influence the volume of distribution. For CNS-targeted therapies, brain penetration is a critical parameter to assess.[8]
-
Clearance: The rate of clearance will determine the dosing frequency. Both hepatic and renal clearance mechanisms should be investigated.
Conclusion and Future Perspectives
From its serendipitous discovery as a chemiluminescent marvel to its current status as a cornerstone in medicinal chemistry, the phenyl-imidazole scaffold has demonstrated remarkable versatility and enduring appeal. The synthetic accessibility of this motif, primarily through the robust Debus-Radziszewski reaction, has enabled the exploration of vast chemical space, leading to the identification of potent inhibitors of key biological targets.
The successful development of phenyl-imidazole derivatives as inhibitors of the Hedgehog and p38 MAPK pathways, as well as IDO1, underscores the therapeutic potential of this compound class in oncology, inflammatory diseases, and immuno-oncology. The ability to fine-tune the pharmacological properties of these molecules through substitution at multiple positions on the imidazole and phenyl rings offers a powerful platform for lead optimization.
Future research in this area will likely focus on several key aspects:
-
Novel Target Identification: The application of high-throughput screening and computational methods will undoubtedly uncover new biological targets for phenyl-imidazole derivatives.
-
Improving Drug-like Properties: A continued focus on optimizing the pharmacokinetic and toxicological profiles of these compounds will be essential for their successful clinical translation.
-
Mechanism of Action Studies: A deeper understanding of the molecular interactions between phenyl-imidazole inhibitors and their targets, as well as their effects on downstream signaling pathways, will guide the design of more selective and potent drugs.
-
Combination Therapies: The exploration of phenyl-imidazole-based drugs in combination with other therapeutic agents holds promise for overcoming drug resistance and enhancing therapeutic efficacy.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]
- 5. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Isopropyl-2-phenyl-1H-imidazole
IUPAC Name: 4-isopropyl-2-phenyl-1H-imidazole[1] CAS Number: 887588-11-6[1]
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible scientific literature, this guide presents a consolidated summary based on established principles of imidazole chemistry and data from closely related analogs. The methodologies and potential biological activities described herein are representative of the broader class of 2,4-substituted phenyl-imidazoles.
Physicochemical Properties and Characterization
| Parameter | Typical Value/Observation | Method of Analysis |
| Molecular Formula | C₁₂H₁₄N₂ | --- |
| Molecular Weight | 186.26 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | Varies (typically 150-250 °C for related compounds) | Melting Point Apparatus |
| ¹H NMR | Signals corresponding to aromatic, imidazole, and isopropyl protons | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR | Signals corresponding to aromatic, imidazole, and isopropyl carbons | Nuclear Magnetic Resonance Spectroscopy |
| IR Spectrum | Characteristic peaks for N-H, C-H, C=N, and C=C bonds | Infrared Spectroscopy |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
Synthesis Methodology
The synthesis of 4-substituted-2-phenyl-1H-imidazoles can be achieved through various established synthetic routes. A common and effective method is the Radziszewski reaction and its modifications, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, a logical synthetic approach would involve the reaction of benzaldehyde, isobutyraldehyde (or a derivative), and a source of ammonia.
Representative Experimental Protocol: One-Pot Synthesis of 2,4-Disubstituted Imidazoles
This protocol is a generalized procedure adapted from common methods for synthesizing similar imidazole derivatives.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 equivalent), an appropriate α-hydroxyketone or α-haloketone precursor for the isopropyl group (1 equivalent), and an excess of ammonium acetate in glacial acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
A logical workflow for the synthesis and characterization of this compound is depicted below.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the 2-phenyl-1H-imidazole scaffold is present in numerous compounds with diverse pharmacological activities. Derivatives of 4-phenyl-imidazole have been investigated as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO), a therapeutic target in oncology.[2] IDO is a key enzyme in the kynurenine pathway, which is involved in immune regulation. Inhibition of IDO can enhance anti-tumor immune responses.
The hypothetical signaling pathway below illustrates the role of IDO in tryptophan metabolism and how its inhibition by a compound like a 4-substituted-2-phenyl-imidazole derivative could impact this pathway.
Conclusion
This compound is a compound of interest within the broader family of pharmacologically relevant imidazole derivatives. While specific experimental data for this molecule is scarce, this guide provides a framework for its synthesis, characterization, and potential biological investigation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.
References
Navigating the Mechanistic Landscape of Phenyl-Imidazole Scaffolds: A Technical Guide for Researchers
Disclaimer: As of November 2025, a comprehensive review of scientific literature and databases reveals a notable absence of specific research detailing the mechanism of action for 4-Isopropyl-2-phenyl-1H-imidazole. This guide, therefore, broadens its scope to provide an in-depth analysis of the known mechanisms of action for structurally analogous phenyl-imidazole compounds. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals, offering a foundational understanding of how this chemical scaffold interacts with biological systems and suggesting potential avenues for the investigation of this compound.
The Phenyl-Imidazole Core: A Privileged Scaffold in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone in the design of bioactive molecules, appearing in numerous natural compounds and synthetic drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions, combined with the synthetic tractability of the phenyl-imidazole core, has made it a "privileged structure" in medicinal chemistry. This guide will explore the diverse mechanisms of action exhibited by derivatives of this scaffold, focusing on anticancer, immunomodulatory, and anthelmintic activities.
Immunomodulatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO) by 4-Phenyl-1H-imidazole
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. In the context of oncology, IDO expression by tumor cells leads to a tryptophan-depleted microenvironment that suppresses the activity of tumor-infiltrating T-lymphocytes, thereby facilitating immune escape. 4-Phenyl-1H-imidazole (4-PI) has been identified as a noncompetitive inhibitor of IDO, binding to the heme iron at the active site.
Signaling Pathway of IDO Inhibition
The inhibitory action of 4-PI on IDO disrupts the immunosuppressive tumor microenvironment. By blocking the degradation of tryptophan, 4-PI helps to restore T-cell function and enhance anti-tumor immunity.
Quantitative Data: IDO Inhibition
| Compound | Inhibition Constant (Ki) | Inhibition Type | Reference |
| 4-Phenyl-1H-imidazole | ~10 µM | Noncompetitive | [1] |
| 1-Methyl-tryptophan (1-MT) | 34 µM | Competitive | [1] |
Experimental Protocol: IDO Inhibition Assay
Objective: To determine the inhibitory activity of a compound against human recombinant IDO.
Materials:
-
Human recombinant IDO enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer
-
Test compound (e.g., 4-Phenyl-1H-imidazole)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the IDO enzyme to the wells and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and measure the absorbance at 480 nm to quantify the kynurenine produced.
-
Calculate the percent inhibition and determine the IC50 value for the test compound.
Anthelmintic Activity: Diisopropylphenyl-imidazole (DII) and Nicotinic Acetylcholine Receptors
The emergence of anthelmintic resistance necessitates the discovery of new drugs with novel mechanisms of action. Diisopropylphenyl-imidazole (DII) has been identified as a potent nematicidal agent with a unique mode of action in the model organism Caenorhabditis elegans.[2]
Mechanism of Action of DII
DII exerts its lethal effect on adult C. elegans by targeting a previously unidentified nicotinic acetylcholine receptor (nAChR) that contains the UNC-29 subunit.[2] This is distinct from the levamisole-sensitive nAChR, which also contains UNC-29 but is not the primary target of DII. The activation of this novel receptor by DII leads to spastic paralysis and death of the nematode. Interestingly, the larval stages of C. elegans are also sensitive to DII, but through an UNC-29-independent mechanism, suggesting a dual mode of action that could potentially slow the development of resistance.[2]
Quantitative Data: Nematicidal Activity of DII
| Organism | Stage | Concentration for Lethal Effect | Reference |
| C. elegans | Adult & Larva | Not specified in abstract | [2] |
Experimental Protocol: C. elegans Lethality Assay
Objective: To assess the nematicidal activity of DII on C. elegans.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source)
-
Synchronized population of C. elegans (L4 larvae or young adults)
-
DII dissolved in a suitable solvent (e.g., DMSO)
-
M9 buffer
-
Microscope
Procedure:
-
Prepare NGM plates seeded with E. coli OP50.
-
Add DII to the surface of the NGM plates at various concentrations. Allow the solvent to evaporate.
-
Transfer a synchronized population of C. elegans to the DII-containing plates.
-
Incubate the plates at 20°C.
-
At specified time points (e.g., 24, 48, 72 hours), score the worms for viability under a microscope. Worms that do not respond to prodding with a platinum wire are considered dead.
-
Calculate the percentage of lethality at each concentration and time point.
-
Determine the LC50 (lethal concentration 50%) value for DII.
Anticancer and Antimicrobial Activity of Substituted Phenyl-Benzimidazoles
A significant body of research has focused on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives as potential anticancer and antimicrobial agents. These compounds exhibit a multi-targeted mechanism of action.
Anticancer Mechanism
The primary anticancer mechanism of these benzimidazole derivatives involves the induction of cell cycle arrest and apoptosis.[3] By interfering with the cell cycle at various phases (G0/G1, S, or G2/M), these compounds lead to aberrant DNA replication and mitosis, ultimately triggering programmed cell death.[3] This is often associated with the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[3]
Antimicrobial Mechanism
For their antibacterial activity, dihydrofolate reductase (DHFR) has been proposed as a potential target.[3][4] DHFR is a crucial enzyme in the biosynthesis of tetrahydrofolate, a precursor for the synthesis of purines and thymidine. Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, thereby halting DNA synthesis and bacterial growth.
Quantitative Data: Anticancer and Antimicrobial Activities
Antiproliferative Activity:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 2g | MDA-MB-231 | Not specified, but noted as best activity | [3] |
Antimicrobial Activity (MIC in µg/mL):
| Compound | S. faecalis | S. aureus | MRSA | C. albicans | A. niger | Reference |
| 2g | 8 | 4 | 4 | - | - | [3] |
| 1b, 1c, 2e, 2g | - | - | - | 64 | 64 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
While the specific mechanism of action for this compound remains to be elucidated, the diverse biological activities of its structural analogs provide a compelling rationale for further investigation. The phenyl-imidazole scaffold has demonstrated significant potential as an immunomodulator, anthelmintic, and anticancer agent. Future research on this compound could be directed by the findings presented in this guide. For instance, its structural similarity to 4-PI suggests that it could be screened for activity against IDO. Furthermore, its potential as an anticancer or antimicrobial agent could be explored using the experimental protocols detailed above. The synthesis of a focused library of derivatives based on the this compound core could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
References
- 1. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 4-Isopropyl-2-phenyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Isopropyl-2-phenyl-1H-imidazole. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes representative data from closely related analogs, primarily 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole, to illustrate the expected spectroscopic features. This approach allows for a detailed exploration of the characteristic signals and fragmentation patterns anticipated for the target compound.
Introduction
This compound belongs to the substituted imidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. Thorough spectroscopic characterization is a critical step in the synthesis and development of such compounds, ensuring structural confirmation and purity assessment. This guide covers the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Predicted and Representative Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for this compound. The provided NMR and IR data are based on the closely related analog, 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole, and serve as a strong predictive model for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.63 | s | 1H | N-H (imidazole) |
| ~8.05 | d | 2H | Aromatic C-H (ortho to isopropyl) |
| ~7.8-7.2 | m | 5H | Aromatic C-H (phenyl group) |
| ~7.0 | s | 1H | C5-H (imidazole) |
| ~3.26 | sep | 1H | CH (isopropyl) |
| ~1.30 | d | 6H | CH₃ (isopropyl) |
Note: Data is representative from a similar compound, 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole. Chemical shifts are referenced to TMS.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~149.7 | C=N (imidazole) |
| ~146.1 | Aromatic C (ipso, attached to imidazole) |
| ~130-125 | Aromatic C-H and C (ipso, phenyl) |
| ~120 | C4 (imidazole) |
| ~115 | C5 (imidazole) |
| ~33.8 | CH (isopropyl) |
| ~23.4 | CH₃ (isopropyl) |
Note: Data is representative from a similar compound, 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3422 | Broad | N-H stretching |
| ~3054 | Medium | Aromatic C-H stretching |
| ~2960 | Medium | Aliphatic C-H stretching (isopropyl) |
| ~1601-1400 | Strong | C=C and C=N stretching (aromatic and imidazole rings) |
| ~1385 | Medium | CH₃ bending (isopropyl) |
| ~838 | Strong | C-H out-of-plane bending (para-substituted phenyl) |
Note: Data is representative from a similar compound, 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole.[1]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 186 | [M]⁺ (Molecular Ion) |
| 171 | [M - CH₃]⁺ |
| 143 | [M - C₃H₇]⁺ |
| 104 | [C₇H₅N]⁺ (Benzonitrile cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways of similar compounds.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of 2,4-disubstituted imidazoles, which can be adapted for this compound.
Synthesis of 2,4-Disubstituted Imidazoles
A common and effective method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[2][3]
General Procedure:
-
A mixture of the appropriate amidine hydrochloride (1 equivalent) and a base such as potassium bicarbonate (4 equivalents) in a solvent system like aqueous tetrahydrofuran (THF) is heated to reflux with vigorous stirring.[2]
-
A solution of the corresponding α-bromoketone (1 equivalent) in THF is added dropwise to the refluxing mixture.[2]
-
The reaction is maintained at reflux for a specified period (e.g., 2 hours) and monitored for completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Upon completion, the organic solvent is removed under reduced pressure.
-
The resulting solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., isopropyl ether/hexanes) to yield the purified 2,4-disubstituted imidazole.[2]
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are essential for the structural elucidation of the synthesized compound.
Sample Preparation:
-
Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5]
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube securely.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Reference the spectra to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
FTIR Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The KBr pellet method is a common technique for solid samples.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the dry sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[6][7]
-
Transfer the finely ground powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[7]
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron Ionization (EI) is a common technique for this class of compounds.
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[8][9][10]
Data Acquisition:
-
The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 7. youtube.com [youtube.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chromatographyonline.com [chromatographyonline.com]
physical and chemical properties of 4-Isopropyl-2-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropyl-2-phenyl-1H-imidazole is a substituted imidazole derivative. The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine. The substitution pattern of a phenyl group at the 2-position and an isopropyl group at the 4-position imparts specific physicochemical characteristics that may influence its biological activity. This document provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a general synthetic methodology, and discusses the potential for biological activity based on related compounds.
Core Physical and Chemical Properties
General Information
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 887588-11-6 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |
| Molecular Weight | 186.26 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | 97% | [1] |
| Storage Temperature | Refrigerator | [1] |
Physicochemical Data
Quantitative experimental data for the following properties of this compound are not currently available in peer-reviewed literature. The table below will be updated as new data becomes available.
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Experimental Protocols
General Synthesis of 2,4-Disubstituted Imidazoles
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of 2,4-disubstituted imidazoles is the reaction of an α-haloketone with an amidine. This approach, often referred to as the Radziszewski synthesis or variations thereof, can be adapted to produce the target compound.
Reaction Scheme:
Methodology:
-
Amidine Formation (if not commercially available): Benzamidine can be prepared from benzonitrile via the Pinner reaction or other established methods.
-
α-Haloketone Preparation: 1-Bromo-3-methyl-2-butanone can be synthesized by the bromination of 3-methyl-2-butanone.
-
Condensation Reaction:
-
Benzamidine hydrochloride and an excess of a suitable ammonia source (e.g., ammonium acetate) are dissolved in a high-boiling point solvent such as formamide or dimethylformamide (DMF).
-
1-Bromo-3-methyl-2-butanone is added to the solution.
-
The reaction mixture is heated, typically at temperatures ranging from 100 to 180 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous solution is basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
-
Spectral Analysis
Specific spectral data for this compound is not currently available. However, the expected spectral characteristics can be inferred from the analysis of similar substituted imidazoles.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the imidazole ring proton, and the protons of the isopropyl group.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring, the imidazole ring, and the isopropyl group.
Expected IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the imidazole ring, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations within the imidazole and phenyl rings.
Expected Mass Spectrometry Data
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (186.26 g/mol ). Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the phenyl and imidazole rings.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the involvement in any signaling pathways of this compound. However, the imidazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.
Derivatives of imidazole have been reported to exhibit a broad spectrum of pharmacological activities, including:
-
Antifungal
-
Antibacterial
-
Anticancer
-
Anti-inflammatory
-
Antiviral
The biological activity of a particular substituted imidazole is highly dependent on the nature and position of its substituents. For instance, a study on a "diisopropylphenyl-imidazole" (with an unspecified substitution pattern) demonstrated anthelmintic activity. This suggests that this compound could be a candidate for biological screening.
Logical Relationship for Drug Discovery:
References
Substituted 1H-Imidazole Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of substituted 1H-imidazole derivatives, focusing on their anticancer and antifungal properties. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity of Substituted 1H-Imidazole Derivatives
Substituted 1H-imidazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial cellular processes such as tubulin polymerization and the disruption of key signaling pathways.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activity (IC50 values) of various substituted 1H-imidazole derivatives against different human cancer cell lines.
Table 1: IC50 Values of Imidazole Derivatives Against Various Cancer Cell Lines
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-aryl-4-benzoyl | Melanoma | Varies | [1] |
| 2 | 1-substituted-2-aryl | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | 0.08 - 1.0 | [2] |
| 3 | 2-phenyl benzimidazole | MCF-7 | 3.37 - 6.30 | [2] |
| 4 | Benzimidazole-pyrazole | A549 | 2.2 - 2.8 | [3] |
| 5 | Imidazoloquinoxaline | MCF-7, MD-MBA-231, A549, HCT-116 | Comparable to colchicine | |
| 6 | 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole | HeLa | 6 - 7 | [1] |
| 7 | 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole | HCT-116 | 17 - 36 | [1] |
| 8 | Imidazo[1,2-a]pyrimidine | MCF-7, MDA-MB-231 | 35.1 - 43.4 | [4] |
| 9 | Tetrazole-isoxazoline hybrids | MDA-MB-231, A549 | 1.22 - 3.62 | [5] |
Antifungal and Antibacterial Activity of Substituted 1H-Imidazole Derivatives
The imidazole core is a well-established pharmacophore in antifungal drug discovery, with several marketed drugs belonging to this class. These compounds primarily exert their effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Additionally, some derivatives exhibit antibacterial activity.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected 1H-imidazole derivatives against various fungal and bacterial strains.
Table 2: MIC Values of Imidazole Derivatives Against Fungal and Bacterial Strains
| Compound | Substitution Pattern | Fungal/Bacterial Strain | MIC (µg/mL) | Reference |
| 10 | Imidazole derivative | Candida albicans | Varies | [6] |
| 11 | Imidazole derivative | Candida krusei | Varies | [6] |
| 12 | Halogenated derivatives | Candida spp. | 1 | [6] |
| 13 | Imidazole derivative | Mycobacterium tuberculosis | 4 - 64 | [6] |
| 14 | HL1 | Staphylococcus aureus | 625 | [7] |
| 15 | HL1 | MRSA | 1250 | [7] |
| 16 | HL2 | Staphylococcus aureus | 625 | [7] |
| 17 | HL2 | MRSA | 625 | [7] |
Key Signaling Pathways Targeted by Imidazole Derivatives
The anticancer effects of many substituted 1H-imidazole derivatives are attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a key regulator of cell growth and is often dysregulated in cancer.[8][9] Some imidazole derivatives act as EGFR inhibitors, blocking downstream signaling cascades.[2]
Caption: EGFR signaling pathway and its inhibition by imidazole derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[10][11][12] Imidazole derivatives have been shown to inhibit this pathway at various nodes.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by imidazole derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 1H-imidazole derivative and for key biological assays used to evaluate their anticancer and antifungal activities.
Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol describes a one-pot synthesis of 2,4,5-triphenyl-1H-imidazole, a common scaffold for further derivatization.[13][14][15]
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2 mmol).
-
Add glacial acetic acid (5 mL) as a solvent and catalyst.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.
-
Dry the purified product under vacuum.
Caption: General workflow for the synthesis of 2,4,5-triphenyl-1H-imidazole.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17][18]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (substituted 1H-imidazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Observe the formation of purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[19][20][21][22]
Materials:
-
Fungal strains
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Test compounds (substituted 1H-imidazole derivatives)
-
Standard antifungal drug (e.g., Amphotericin B)[23]
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Dilute the inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
Prepare serial twofold dilutions of the test compounds and the standard antifungal drug in the 96-well plates using RPMI-1640 medium.
-
Inoculate each well with the prepared fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity compared to the growth control), either visually or by measuring the optical density with a microplate reader.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism of action for several anticancer drugs.[2][24][25][26]
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compounds
-
A fluorescence or absorbance-based tubulin polymerization assay kit
-
A microplate reader capable of measuring fluorescence or absorbance at 340 nm
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
On ice, add the tubulin polymerization buffer to the wells of a 96-well plate.
-
Add the test compounds to the respective wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Add the purified tubulin solution to each well and mix gently.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence or absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the fluorescence or absorbance increase compared to the negative control.
-
Calculate the IC50 value for tubulin polymerization inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sctunisie.org [sctunisie.org]
- 14. ijcrt.org [ijcrt.org]
- 15. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Amphotericin B - Wikipedia [en.wikipedia.org]
- 24. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 25. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Isopropyl Group: A Keystone in Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isopropyl group, a seemingly simple branched alkyl substituent, plays a multifaceted and often critical role in modulating the biological activity of therapeutic agents. Its unique steric and electronic properties significantly influence a molecule's pharmacodynamic and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the isopropyl group's contribution to biological activity, focusing on its impact on drug-target interactions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. Through an examination of key examples, including inhibitors of Activin Receptor-Like Kinase 2 (ALK2) and the BCR-ABL tyrosine kinase, this document serves as a resource for medicinal chemists and drug development professionals aiming to leverage the strategic incorporation of the isopropyl group in molecular design.
Physicochemical Properties and Their Biological Implications
The isopropyl group [-CH(CH₃)₂] confers distinct physicochemical characteristics to a molecule that are pivotal for its biological function.
-
Steric Bulk and Shape: As a branched alkyl group, the isopropyl moiety is bulkier than its linear n-propyl isomer.[1] This steric hindrance can be crucial for orienting a molecule within a binding pocket, often leading to enhanced selectivity for the target receptor over other proteins.[1] Its tetrahedral geometry can also influence the overall conformation of a molecule, which is a key determinant in receptor binding.
-
Hydrophobicity and Lipophilicity: The isopropyl group is nonpolar and contributes to the overall lipophilicity of a compound.[2] This property is critical for a drug's ability to cross cell membranes and access intracellular targets.[2] The hydrophobic nature of the isopropyl group facilitates favorable van der Waals interactions within hydrophobic pockets of target proteins, often contributing significantly to binding affinity.[3]
-
Metabolic Stability: The branched nature of the isopropyl group can confer increased metabolic stability. The tertiary carbon is less susceptible to oxidation by cytochrome P450 enzymes compared to a primary or secondary carbon in a linear alkyl chain, potentially leading to a longer in vivo half-life of the drug.
Quantitative Analysis of the Isopropyl Group's Contribution to Biological Activity
The impact of the isopropyl group on biological activity is best illustrated through quantitative structure-activity relationship (SAR) studies. The following tables summarize data from studies on ALK2 and BCR-ABL inhibitors, where modifications involving the isopropyl group or its bioisosteres have been evaluated.
Table 1: Structure-Activity Relationship of ALK2 Inhibitors
| Compound/Analog | N-Substituent | ALK2 IC50 (nM) | Cellular Potency (BRE-Luc IC50, µM) | Reference |
| 4 | Isopropyl | - | - | [4] |
| 5 | 4-Tetrahydrofuryl | - | - | [4] |
| 14 | (Un-ionized at neutral pH) | - | 1.3 | [4] |
| 15 (Zilurgisertib) | Azabicyclo[3.1.0]hexane derivative | < 1 | 0.051 | [4] |
Data extracted from a study on zilurgisertib development, highlighting the modulation of the N-substituent to optimize potency and physicochemical properties. While a direct isopropyl analog's IC50 is not provided in this specific table, the study discusses replacing the isopropyl group to attenuate basicity while retaining potency.[4]
Table 2: Potency of BCR-ABL Kinase Inhibitors
| Inhibitor | Key Structural Features | Bcr-Abl Kinase IC50 (nM) | Reference |
| Imatinib | Phenylaminopyrimidine | 25-50 | [5] |
| Dasatinib | Aminothiazole with a hydroxyethyl-piperazine and a 2-chloro-6-methylphenyl group. The aminothiazole can be considered a bioisostere for a substituted phenyl ring. | 1-2 | [5] |
| PD173955 | Pyrido[2,3-d]pyrimidine | 1-2 | [5] |
| PD166326 | Pyrido[2,3-d]pyrimidine | More potent than PD173955 | [5] |
Dasatinib is a potent BCR-ABL inhibitor. While it doesn't contain a traditional isopropyl group, its structure and interactions within the kinase domain provide insights into the importance of specific hydrophobic and steric features in achieving high potency.[5][6]
Case Studies: The Isopropyl Group in Action
ALK2 Inhibitors for Fibrodysplasia Ossificans Progressiva (FOP)
Fibrodysplasia Ossificans Progressiva is a rare genetic disorder characterized by abnormal bone formation, driven by gain-of-function mutations in the ALK2 receptor, a bone morphogenetic protein (BMP) type I receptor.[4] Small molecule inhibitors of ALK2 are a promising therapeutic strategy.
The development of the selective ALK2 inhibitor, zilurgisertib, involved extensive SAR studies, including modifications of an N-substituent that could be occupied by an isopropyl group.[4] The aim was to modulate the basicity of a tertiary amine while maintaining high potency.[4] The isopropyl group, in this context, would occupy a hydrophobic pocket, and its replacement with other groups like a 4-tetrahydrofuryl ring or a bicyclo[2.2.2]octane system was explored to fine-tune the drug's properties, leading to compounds with exquisite cellular potency.[4]
The binding of BMP ligands to the ALK2 receptor complex initiates a signaling cascade that leads to the phosphorylation of SMAD proteins, their translocation to the nucleus, and the subsequent regulation of gene expression involved in bone formation.[7]
Caption: ALK2 signaling pathway and point of inhibition.
Dasatinib: A BCR-ABL Kinase Inhibitor
Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL tyrosine kinase.[8] Dasatinib is a potent second-generation inhibitor of BCR-ABL, effective against many imatinib-resistant mutations.[6] The crystal structure of dasatinib bound to the ABL kinase domain reveals that its high affinity is partly due to its ability to bind to multiple conformations of the enzyme.[1][6] While not a simple isopropyl group, the 2-chloro-6-methylphenyl moiety of dasatinib occupies a hydrophobic pocket, and the interactions of the methyl group are critical for its potent inhibitory activity. This highlights the principle of using small alkyl groups to exploit hydrophobic interactions for enhanced binding.
The BCR-ABL oncoprotein activates multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[8][9]
Caption: Simplified BCR-ABL signaling and inhibition by Dasatinib.
Experimental Protocols
ALK2 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from Promega's application note for the ALK2 Kinase Enzyme System.[10]
Objective: To determine the enzymatic activity of ALK2 and assess the potency of inhibitory compounds.
Materials:
-
ALK2 Kinase Enzyme System (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT
-
Substrate (e.g., 0.1µg/µl Casein)
-
ATP
-
Test inhibitors
-
384-well low volume plates
Procedure:
-
Reagent Preparation: Dilute the ALK2 enzyme, substrate, ATP, and test inhibitors to their desired concentrations in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µl of test inhibitor or 5% DMSO (for control).
-
2 µl of diluted ALK2 enzyme.
-
2 µl of the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Record the luminescence using a plate reader with an integration time of 0.5-1 second. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This protocol is a generalized procedure based on methodologies described in studies of BMP signaling.[11][12]
Objective: To measure the cellular response to BMP signaling and the effect of inhibitors on this pathway.
Materials:
-
Cells stably or transiently transfected with a BRE-luciferase reporter construct (e.g., C2C12 or HEK293 cells).[11][12]
-
Cell culture medium (e.g., DMEM) with and without serum.
-
BMP ligand (e.g., BMP-2, BMP-6).[12]
-
Test inhibitors.
-
Luciferase Assay System (e.g., from Promega).
-
Lysis buffer.
-
Protein assay kit (e.g., DC protein assay kit).[11]
-
24-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the BRE-luciferase reporter cells in a 24-well plate at a desired density (e.g., 5 x 10⁵ cells/well) and allow them to adhere.[11]
-
Serum Starvation: The following day, replace the medium with a serum-free medium and incubate overnight to reduce basal signaling.[11]
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor for 30 minutes.[11]
-
BMP Stimulation: Stimulate the cells by adding a BMP ligand (or vehicle control) and incubate overnight.[11]
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol of the luciferase assay system.
-
Normalization: Normalize the luciferase activity to the total protein content of each sample, determined using a protein assay.[11]
Visualization of Isopropyl Group Interactions
The following represents a generalized workflow for visualizing the interaction of a ligand containing an isopropyl group within a protein's binding pocket using X-ray crystallography data.
Caption: Workflow for visualizing protein-ligand interactions.
Conclusion
The isopropyl group, through its distinct steric and hydrophobic properties, is a powerful tool in the medicinal chemist's arsenal. As demonstrated by the examples of ALK2 and BCR-ABL inhibitors, the strategic placement of this group can significantly enhance binding affinity, selectivity, and overall biological activity. The quantitative data and experimental protocols provided in this guide offer a framework for the systematic evaluation and optimization of compounds containing this important functional group. A thorough understanding of the principles outlined herein will aid in the rational design of more potent and selective therapeutic agents.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Demystifying the thermodynamics of ligand binding | Oxford Protein Informatics Group [blopig.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. promega.com.cn [promega.com.cn]
- 11. 2.3. Luciferase Reporter Assay [bio-protocol.org]
- 12. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of 4-Isopropyl-2-phenyl-1H-imidazole: A Technical Guide
An in-depth technical guide on the preliminary in-vitro screening of 4-Isopropyl-2-phenyl-1H-imidazole is provided below, tailored for researchers, scientists, and drug development professionals.
Introduction
Imidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3][4] The imidazole nucleus is a key structural motif in many biologically active molecules, including natural products and synthetic drugs.[3][4] Phenyl-imidazole scaffolds, in particular, have been explored for their potential as antimicrobial, antifungal, anticancer, and enzyme inhibitory agents.[2][5][6][7][8] This technical guide outlines a comprehensive preliminary in-vitro screening approach for this compound, a specific derivative within this class. The guide details experimental protocols and data presentation for key assays, providing a framework for the initial biological evaluation of this compound.
Data Presentation: Illustrative In-Vitro Activities
Due to the absence of specific experimental data for this compound in the public domain, the following tables present illustrative quantitative data based on the reported activities of structurally similar phenyl-imidazole derivatives. These tables are intended to provide a representative overview of the potential biological profile of the target compound.
Table 1: Illustrative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
| Microbial Strain | Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | This compound | 16 | Ciprofloxacin | 4 |
| Bacillus subtilis (Gram-positive) | This compound | 32 | Ciprofloxacin | 8 |
| Escherichia coli (Gram-negative) | This compound | 64 | Ciprofloxacin | 8 |
| Pseudomonas aeruginosa (Gram-negative) | This compound | >128 | Ciprofloxacin | 16 |
Table 2: Illustrative Antifungal Activity Data (Minimum Inhibitory Concentration - MIC)
| Fungal Strain | Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Candida albicans | This compound | 8 | Fluconazole | 2 |
| Aspergillus niger | This compound | 16 | Fluconazole | 4 |
Table 3: Illustrative Cytotoxicity Data (IC50)
| Cell Line | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| MCF-7 (Human Breast Cancer) | This compound | 25 | Doxorubicin | 1.2 |
| A549 (Human Lung Cancer) | This compound | 40 | Doxorubicin | 2.5 |
| HEK293 (Normal Human Kidney) | This compound | >100 | Doxorubicin | >50 |
Table 4: Illustrative Enzyme Inhibition Data (IC50)
| Enzyme | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indoleamine 2,3-dioxygenase (IDO) | This compound | 15 | Epacadostat | 0.01 |
| Xanthine Oxidase (XO) | This compound | 30 | Allopurinol | 5 |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below.
Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) agents
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the appropriate broth/medium in a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of each microbial/fungal strain (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Add the inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive controls (broth/medium with inoculum only) and negative controls (broth/medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the cytotoxic effect of the test compound on cancer and normal cell lines.
Materials:
-
Test compound (this compound)
-
Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Standard cytotoxic drug (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Enzyme Inhibition Assay: Example - Indoleamine 2,3-dioxygenase (IDO) Assay
This assay measures the ability of the test compound to inhibit the activity of a specific enzyme, in this case, IDO, which is a target in cancer immunotherapy.[5]
Materials:
-
Recombinant human IDO enzyme
-
Test compound (this compound)
-
L-Tryptophan (substrate)
-
Ascorbate and Methylene Blue (cofactors)
-
Catalase
-
Assay buffer
-
Standard IDO inhibitor (e.g., Epacadostat)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-Tryptophan, ascorbate, methylene blue, and catalase.
-
Add various concentrations of the test compound to the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding the IDO enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Monitor the consumption of L-Tryptophan by measuring the decrease in absorbance at a specific wavelength (e.g., 280 nm).
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: General experimental workflows for in-vitro screening assays.
Illustrative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenyl-imidazole derivative with anticancer properties, for instance, by inhibiting a key kinase involved in cell proliferation.
Caption: Hypothetical signaling pathway inhibited by the test compound.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Isopropyl-2-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropyl-2-phenyl-1H-imidazole is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds and pharmaceuticals. The specific substitution pattern of an isopropyl group at the 4-position and a phenyl group at the 2-position makes this compound a valuable building block for medicinal chemistry and drug discovery programs. This document provides a detailed protocol for the chemical synthesis of this compound, based on established synthetic methodologies for substituted imidazoles.
The described protocol follows the principles of the Debus-Radziszewski imidazole synthesis, a robust and widely used method for preparing polysubstituted imidazoles. This multicomponent reaction involves the condensation of an α-dicarbonyl compound (or its synthetic equivalent like an α-haloketone), an aldehyde, and an ammonia source.[1][2][3][4] In this specific application, 1-bromo-3-methyl-2-butanone serves as the precursor for the 1,2-dicarbonyl equivalent, benzaldehyde provides the C2-phenyl substituent, and ammonium acetate acts as the ammonia source.
Reaction Scheme
The synthesis proceeds via a one-pot condensation reaction:
This reaction is typically carried out in a high-boiling polar solvent such as glacial acetic acid, which facilitates the cyclization and dehydration steps to form the aromatic imidazole ring.
Materials and Methods
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| Benzaldehyde | 100-52-7 | 106.12 |
| 1-Bromo-3-methyl-2-butanone | 19967-55-6 | 165.03 |
| Ammonium Acetate | 631-61-8 | 77.08 |
| Glacial Acetic Acid | 64-19-7 | 60.05 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Saturated Sodium Bicarbonate | N/A | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
| Silica Gel (for column) | 7631-86-9 | 60.08 |
| Hexane | 110-54-3 | 86.18 |
Note: 1-Bromo-3-methyl-2-butanone is a lachrymatory and skin irritant and must be handled with extreme care in a well-ventilated fume hood.[5]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
Synthesis of this compound
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (5.31 g, 50 mmol, 1.0 eq), 1-bromo-3-methyl-2-butanone (8.25 g, 50 mmol, 1.0 eq), and ammonium acetate (23.1 g, 300 mmol, 6.0 eq).[6]
-
Add 100 mL of glacial acetic acid to the flask.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into 400 mL of ice-cold water with stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.[7]
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product (dissolved in a minimal amount of dichloromethane or the eluent) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).
-
Collect the fractions containing the desired product (monitored by TLC).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid. For further purification, recrystallization from a suitable solvent system like ethyl acetate/hexane can be performed.[8]
-
Quantitative Data Summary
| Parameter | Expected Value | Notes |
| Yield | 60-75% | Yields can vary based on reaction scale and purification efficiency. Similar multi-component imidazole syntheses report yields in this range. |
| Physical Appearance | Off-white to pale yellow solid | The color may vary depending on the purity. |
| Purity (by HPLC/NMR) | >95% | Purity should be assessed after chromatographic purification. |
| Molecular Formula | C₁₂H₁₄N₂ | - |
| Molecular Weight | 186.26 g/mol | - |
Characterization Data (Expected)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Solvent: CDCl₃ or DMSO-d₆
-
Expected Chemical Shifts (δ, ppm):
-
~12.0-13.0 (br s, 1H, N-H of imidazole)
-
~7.8-8.0 (m, 2H, ortho-protons of the phenyl ring)
-
~7.2-7.5 (m, 4H, meta-, para-protons of the phenyl ring and C5-H of imidazole)
-
~2.9-3.2 (septet, 1H, -CH of isopropyl group)
-
~1.2-1.4 (d, 6H, -CH₃ of isopropyl group)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Solvent: CDCl₃ or DMSO-d₆
-
Expected Chemical Shifts (δ, ppm):
-
~145-150 (C2 of imidazole)
-
~135-140 (C4 of imidazole)
-
~125-135 (Carbons of the phenyl ring)
-
~115-120 (C5 of imidazole)
-
~25-30 (-CH of isopropyl group)
-
~20-25 (-CH₃ of isopropyl group)
-
MS (Mass Spectrometry):
-
Method: Electrospray Ionization (ESI-MS)
-
Expected m/z: 187.12 [M+H]⁺
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reactants to Product Structure
Caption: Contribution of reactants to the final imidazole product structure.
References
- 1. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 9. An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities [mdpi.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-Isopropyl-2-phenyl-1H-imidazole
These application notes provide a comprehensive guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Isopropyl-2-phenyl-1H-imidazole, a substituted imidazole derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic organic compound featuring an imidazole ring substituted with an isopropyl group at the 4-position and a phenyl group at the 2-position. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document details the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for their acquisition.
Molecular Structure
The chemical structure of this compound is presented below, with atoms numbered for NMR assignment.
Caption: Figure 1. Molecular Structure of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established values for similar chemical environments found in related imidazole and benzimidazole structures.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (imidazole) | ~12.5 | br s | - |
| H-5 (imidazole) | ~7.2 | s | - |
| H-2'/H-6' (phenyl) | ~7.9 | d | ~7.5 |
| H-3'/H-4'/H-5' (phenyl) | ~7.4 | m | - |
| CH (isopropyl) | ~3.0 | sept | ~7.0 |
| CH₃ (isopropyl) | ~1.2 | d | ~7.0 |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 (imidazole) | ~146.0 |
| C-4 (imidazole) | ~138.0 |
| C-5 (imidazole) | ~115.0 |
| C-1' (phenyl) | ~130.0 |
| C-2'/C-6' (phenyl) | ~128.5 |
| C-3'/C-5' (phenyl) | ~129.0 |
| C-4' (phenyl) | ~128.0 |
| CH (isopropyl) | ~26.0 |
| CH₃ (isopropyl) | ~22.0 |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.
4.1. Materials and Equipment
-
Sample: this compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment: 500 MHz NMR Spectrometer, NMR tubes, micropipettes, vortex mixer.
4.2. Sample Preparation
-
Accurately weigh the required amount of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
4.3. NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the steps for setting up the NMR experiment.
Application Notes and Protocols for 4-Isopropyl-2-phenyl-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its unique electronic and steric properties allow for diverse interactions with biological targets. The 2-phenyl-1H-imidazole moiety, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents across various disease areas. This document provides an overview of the potential applications of 4-Isopropyl-2-phenyl-1H-imidazole, based on the established biological activities of the broader class of 2-phenyl-1H-imidazole and its derivatives. While specific data for this exact molecule is limited, its structural features suggest potential for similar biological activities.
Potential Therapeutic Applications
The 2-phenyl-1H-imidazole scaffold has demonstrated a wide range of pharmacological activities, suggesting that this compound could be a valuable starting point for the design of novel inhibitors and therapeutic agents.
Anticancer Activity
Derivatives of the 2-phenyl-1H-imidazole and related benzimidazole structures have shown promise as anticancer agents.[1][4] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.
Table 1: Anticancer Activity of Representative Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 9 (1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one) | MDA-MB-231 (Breast) | Not specified, but identified as promising | [1] |
| Compound 14 (1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one) | MDA-MB-231 (Breast) | Not specified, but identified as promising | [1] |
| Compound 22 (1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one) | MDA-MB-231 (Breast) | Not specified, but identified as promising | [1] |
Antimicrobial Activity
The imidazole core is a well-established feature of many antifungal drugs. Phenylimidazole derivatives have also been investigated for their antibacterial and antifungal properties.[5][6][7]
Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 18 (A 1H-benzimidazole-carboxamide derivative) | Candida albicans | Not specified, but showed best activity | [6] |
| Compound 22 (A 1H-benzimidazole-carboxamide derivative) | Candida albicans | Not specified, but showed best activity | [6] |
| Compound 25 (A 1H-benzimidazole-carboxamide derivative) | Candida albicans | Not specified, but showed best activity | [6] |
Enzyme Inhibition
2-Phenyl-1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[8] Inhibition of this enzyme can help to control postprandial hyperglycemia in diabetic patients.
Table 3: α-Glucosidase Inhibitory Activity of 2-Phenyl-1H-benzo[d]imidazole Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Compound 15o | 2.09 ± 0.04 | Non-competitive | [8] |
| Compound 22d | 0.71 ± 0.02 | Non-competitive | [8] |
| Acarbose (Control) | Not specified | Competitive | [8] |
Certain 2-phenyl-1H-benzo[d]imidazole derivatives have been shown to inhibit 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathology of Alzheimer's disease.[9]
Table 4: 17β-HSD10 Inhibitory Activity of 2-Phenyl-1H-benzo[d]imidazole Derivatives
| Compound | 17β-HSD10 IC50 (µM) | HepaRG IC50 (µM) | Reference |
| Compound 33 | 1.65 ± 0.55 | >100 | [9] |
| H1 | 54.85 ± 5.71 (% inhibition at 5 µM) | Not specified | [9] |
1-Hydroxy-2-phenyl-1H-imidazole derivatives have been designed and synthesized as inhibitors of xanthine oxidase, a key enzyme in purine metabolism that produces uric acid.[10] Elevated levels of uric acid can lead to gout.
Table 5: Xanthine Oxidase Inhibitory Activity of 1-Hydroxy-2-phenyl-1H-imidazole Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Compound 4f | 0.64 | Mixed-type | [10] |
Experimental Protocols
Synthesis of 2-Aryl-4-phenyl-1H-imidazoles
A general and environmentally friendly method for the synthesis of 2-aryl-4-phenyl-1H-imidazoles involves the reaction of phenylglyoxal monohydrate, ammonium acetate, and a substituted aldehyde under sonication.[11]
Materials:
-
Phenylglyoxal monohydrate
-
Ammonium acetate
-
Substituted aldehyde
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, dissolve phenylglyoxal monohydrate (1 mmol), the desired substituted aldehyde (1 mmol), and ammonium acetate (2 mmol) in ethanol (10 mL).
-
Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-4-phenyl-1H-imidazole.
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from a study on 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors.[8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., this compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Prepare an inoculum of the microbial strain and adjust its concentration to a standard level (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microplate.
-
Include a positive control (microbe without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: General workflow for the discovery of drugs based on the 2-phenyl-1H-imidazole scaffold.
Caption: Simplified pathway showing the role of 17β-HSD10 in Alzheimer's disease and the target for 2-phenyl-1H-imidazole inhibitors.
References
- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I) [aprh.journals.ekb.eg]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Synthesis and antimicrobial activity of some new 2-phenyl-N-substituted carboxamido-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Substituted-2-phenyl-1H-imidazole as an Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of 4-substituted-2-phenyl-1H-imidazole derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine. Upregulation of IDO1 is a key mechanism of immune suppression in various pathological conditions, including cancer and chronic infections. Consequently, the development of potent and specific IDO1 inhibitors is a significant area of therapeutic research.
The protocols and data presented herein are based on studies of 4-phenyl-imidazole (4-PI) and its derivatives, which have been identified as noncompetitive inhibitors of IDO1.[1] These compounds are believed to exert their inhibitory effect by binding to the heme iron at the active site of the enzyme.[1] While specific data for 4-Isopropyl-2-phenyl-1H-imidazole is not extensively available in the public domain, the following information on related analogs provides a strong framework for its evaluation as a potential IDO1 inhibitor.
Data Presentation
The inhibitory activity of various imidazole-based compounds against different enzyme and cellular targets is summarized below. This data is compiled from studies on related imidazole derivatives and provides a reference for the potential potency of this compound.
Table 1: Inhibitory Activity of Phenyl-Imidazole Derivatives against Indoleamine 2,3-Dioxygenase (IDO1)
| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |
| 1-methyl-tryptophan (1-MT) | IDO1 | 34 µM | A frequently used reference inhibitor.[1] |
| 4-phenyl-imidazole (4-PI) | IDO1 | Not specified (weak inhibitor) | Identified as a noncompetitive inhibitor.[1] |
| 4-PI Derivatives (e.g., 1, 17, 18) | IDO1 | ~10-fold more potent than 4-PI | Exploit interactions with C129 and S167 in the active site.[1] |
Table 2: Cytotoxic Activity of Other Imidazole Derivatives
| Compound | Cell Line | IC50 | Notes |
| BI9 | MCF-7 (Breast Cancer) | 3.57 µM | Benzotriazole-imidazole derivative.[2] |
| BI9 | HL-60 (Leukemia) | 0.40 µM | Benzotriazole-imidazole derivative.[2] |
| BI9 | HCT-116 (Colon Cancer) | 2.63 µM | Benzotriazole-imidazole derivative.[2] |
| Compound 2c | EGFR | 617.33 ± 0.04 nM | Imidazole-based EGFR inhibitor.[3] |
| Compound 2d | EGFR | 710 ± 0.05 nM | Imidazole-based EGFR inhibitor.[3] |
| Compound 33 | 17β-HSD10 | 1.65 ± 0.55 µM | 2-phenyl-1H-benzo[d]imidazole derivative.[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted-2-phenyl-1H-imidazole Derivatives
This protocol is adapted from the synthesis of 4-phenyl-imidazole derivatives.[1]
Materials:
-
α-Bromo-ketone precursor (e.g., 2-bromo-1-(4-isopropylphenyl)ethanone)
-
Formamide
-
Ethanol
-
Sodium acetate
-
Substituted thiourea (for thione derivatives)
-
Appropriate solvents for purification (e.g., methanol, chloroform)
Procedure:
-
De novo imidazole ring synthesis can be achieved through the reaction of an appropriate α-bromo-ketone with formamide.[1]
-
For the synthesis of imidazol-2-thione derivatives, a mixture of a substituted α-bromoketone (0.01 mole), anhydrous sodium acetate, and a substituted thiourea (0.01 mole) is dissolved in ethanol.[2]
-
The reaction mixture is refluxed for approximately 6 hours.[2]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified using an appropriate method, such as column chromatography or recrystallization.
-
The structure and purity of the final compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro IDO1 Enzyme Inhibition Assay
This protocol describes a general method to assess the inhibitory potential of a compound against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 1-MT).
-
Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Incubate the plate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell-Based Assay for IDO1 Activity
This protocol measures the inhibitory effect of a compound on IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells).[3]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound
-
Reagents for quantifying kynurenine in the cell culture supernatant (as described in Protocol 2).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for a sufficient time (e.g., 24-48 hours) to induce IDO1 expression.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using the method described in Protocol 2 (steps 5-7).
-
Determine the IC50 value of the compound in the cell-based assay.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of 4-substituted-2-phenyl-1H-imidazole as an IDO1 inhibitor.
Caption: Simplified signaling pathway of IDO1-mediated tryptophan catabolism and its inhibition.
References
- 1. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of 4-Isopropyl-2-phenyl-1H-imidazole Solutions in DMSO
Introduction
4-Isopropyl-2-phenyl-1H-imidazole is a substituted imidazole derivative with potential applications in pharmaceutical and materials science research. Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent widely used in laboratory settings for its ability to dissolve a broad range of organic compounds, including those with limited aqueous solubility. This document provides a detailed protocol for the safe and effective dissolution of this compound in DMSO for research applications. The procedure outlines the necessary materials, safety precautions, and a step-by-step guide to preparing solutions of varying concentrations.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Appropriate glassware (e.g., vials, flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[1][2][3]
Experimental Protocol: Dissolving this compound in DMSO
This protocol details the steps for preparing a stock solution of this compound in DMSO. Adjustments to the mass of the solute and the volume of the solvent can be made to achieve the desired concentration.
1. Safety Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[2]
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, to avoid skin and eye contact.[1][2][3]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.[1][4]
2. Procedure:
-
Weighing the Solute: Accurately weigh the desired amount of this compound using an analytical balance.
-
Adding the Solvent: Transfer the weighed solid into an appropriate glass vial or flask. Add the calculated volume of anhydrous DMSO to the container.
-
Dissolution:
-
Cap the container securely.
-
Gently swirl the container to wet the solid.
-
Use a vortex mixer for 1-2 minutes to facilitate dissolution.
-
For larger volumes or higher concentrations, a magnetic stirrer can be used at room temperature.
-
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Storage: Store the resulting solution in a tightly sealed container at the recommended storage temperature, which for similar compounds is often refrigerated.
Data Presentation
The following table provides examples of the required mass of this compound to prepare solutions of different concentrations in a final volume of 1 mL of DMSO.
| Desired Concentration (mM) | Molecular Weight ( g/mol ) | Mass Required for 1 mL (mg) |
| 1 | 186.25 | 0.186 |
| 10 | 186.25 | 1.86 |
| 50 | 186.25 | 9.31 |
| 100 | 186.25 | 18.63 |
Visualizations
Caption: Experimental workflow for dissolving this compound in DMSO.
References
Application Notes and Protocols: 4-Isopropyl-2-phenyl-1H-imidazole as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a cornerstone in coordination chemistry and medicinal research due to their versatile binding properties and significant biological activities. The imidazole scaffold, present in essential biomolecules like histidine, is known to form stable complexes with a variety of metal ions. These metal complexes have shown promise in catalysis, and as therapeutic agents with antimicrobial, antifungal, and anticancer properties.[1][2] The introduction of substituents on the imidazole ring, such as isopropyl and phenyl groups, can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability, structure, and reactivity of the resulting metal complexes.[3]
This document provides detailed application notes and generalized protocols for the use of 4-Isopropyl-2-phenyl-1H-imidazole as a ligand in the synthesis of metal complexes. While specific experimental data for this particular ligand is limited in published literature, the methodologies and expected outcomes are based on extensive research on structurally similar 2-phenyl-1H-imidazole and other substituted imidazole-metal complexes.
Synthesis of this compound Ligand
A plausible synthetic route for this compound is the Debus-Radziszewski imidazole synthesis. This method involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).
Experimental Protocol: Ligand Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent), 3-methyl-2-butanone (1 equivalent), and a glyoxal solution (1 equivalent, 40% in water) in glacial acetic acid.
-
Addition of Ammonia Source: To this solution, add ammonium acetate (2-3 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water and neutralize with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Characterization: Confirm the structure of the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Caption: Workflow for the synthesis of this compound.
Synthesis of Metal Complexes
The following is a general protocol for the synthesis of metal complexes using this compound as a ligand. This procedure can be adapted for various transition metal salts.
Experimental Protocol: Metal Complex Synthesis
-
Ligand Solution: Dissolve this compound (typically 2 equivalents) in a suitable solvent such as methanol, ethanol, or acetonitrile (20 mL).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, ZnCl₂) (1 equivalent) in the same solvent (10 mL).
-
Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Reaction Time: Stir the resulting mixture for 2-24 hours. The formation of a precipitate may indicate the formation of the complex. In some cases, gentle heating or reflux may be required to facilitate the reaction.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and then with diethyl ether.
-
Drying: Dry the complex in a desiccator over anhydrous CaCl₂ or under vacuum.
-
Recrystallization (Optional): If single crystals are desired for X-ray diffraction, the complex can be recrystallized by slow evaporation of a dilute solution in a suitable solvent or by solvent diffusion.
References
- 1. Synthesis, characterization and biological activity of Co(II), Ni(II), Cu(II) and Cd(II) complexes with new imidazole derivatives [ethyl {[5-oxo-1-(phenylcarbonyl)-4-(prop-1-en-2-yl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate] [ejchem.journals.ekb.eg]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Antibacterial and Antifungal Applications of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of imidazole derivatives, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.
Introduction
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] Its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5][6] The versatility of the imidazole scaffold allows for structural modifications that can enhance potency and broaden the spectrum of antimicrobial activity.[1] This document focuses on the application of imidazole derivatives as antibacterial and antifungal agents, providing data and protocols to aid in the research and development of new antimicrobial therapies.
Mechanisms of Action
Imidazole derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in bacteria and fungi.
2.1. Antifungal Mechanism of Action
The primary antifungal mechanism of many imidazole derivatives is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][7] This is achieved by targeting the enzyme lanosterol 14α-demethylase, which is dependent on cytochrome P450.[7][8] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth and cell death.[1][7][9]
Other contributing antifungal mechanisms include:
-
Disruption of Membrane Integrity: Imidazole derivatives can directly insert into the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.[1][9]
-
Inhibition of DNA Synthesis: Some derivatives may interfere with nucleic acid synthesis.[1][7]
-
Induction of Oxidative Stress: Changes in oxidative and peroxidative enzyme activities can lead to the intracellular accumulation of toxic levels of hydrogen peroxide, causing damage to subcellular organelles and cell necrosis.[7]
-
Inhibition of Morphogenesis: Imidazoles can inhibit the transformation of Candida albicans blastospores into their invasive hyphal form, which may be a key factor in clearing infections.[7]
2.2. Antibacterial Mechanism of Action
The antibacterial mechanisms of imidazole derivatives are more varied and can depend on the specific substitutions on the imidazole ring.[10] Known mechanisms include:
-
Inhibition of Cell Wall Synthesis: Some derivatives are effective against Gram-positive bacteria by disrupting the synthesis of the bacterial cell wall.[1][3]
-
Disruption of Cell Membrane: Similar to their antifungal action, certain imidazoles can disrupt the integrity of bacterial cell membranes, leading to cell death. This is a primary mechanism against some Gram-negative bacteria.[1][3]
-
Inhibition of Nucleic Acid Synthesis: Imidazole derivatives can interfere with DNA replication by targeting enzymes like DNA gyrase and topoisomerase.[3][10]
-
Enzyme Inhibition: A broad range of bacterial enzymes can be targeted, including β-lactamases, which are involved in antibiotic resistance, and other essential enzymes like glutamate racemase.[10]
-
Anti-biofilm Activity: Imidazole derivatives have been shown to inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat.[1][11][12][13] This can involve interfering with the expression of genes responsible for biofilm generation and maintenance.[11]
Quantitative Antimicrobial Data
The following tables summarize the in vitro antimicrobial activity of selected imidazole derivatives against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Imidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | MRSA | B. subtilis | E. coli | P. aeruginosa | Reference |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | 6.25 | - | 12.5 | 25 | 25 | [14] |
| HL1 | 625 | 1250 | - | - | - | [15] |
| HL2 | 625 | 625 | - | - | - | [15] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | 7.8 | 3.9 | - | - | - | [16] |
| 5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole (3ao) | <1 | <1 | - | - | - | [16] |
Table 2: Antifungal Activity of Imidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | C. albicans | A. niger | C. krusei | Reference |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | 12.5 | 25 | - | [14] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | 3.9 | - | - | [16] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | 3.9 | - | - | [16] |
| (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides (2h, 2k, 2l) | MIC values reported | - | MIC values reported | [17] |
Table 3: Anti-biofilm Activity of Imidazole Derivatives
| Compound/Derivative | Organism | Activity Metric | Value | Reference |
| 5e | C. albicans | IC50 | 25 µg/mL | [11] |
| 5m | C. albicans | IC50 | 6 µg/mL | [11] |
| 3aa, 3ad, 3ao, 3aq | S. aureus, MRSA | MBEC | Data available in source | [16] |
MIC: Minimum Inhibitory Concentration, MRSA: Methicillin-resistant Staphylococcus aureus, IC50: Half maximal inhibitory concentration, MBEC: Minimum Biofilm Eradication Concentration.
Experimental Protocols
4.1. Synthesis of N-substituted Imidazole Derivatives
This protocol describes a general two-step synthesis for N-substituted imidazole amides.
Step 1: Synthesis of Ethyl 1H-imidazol-1-yl acetate (I)
-
Dissolve imidazole (0.05 mol) in dry acetone (50 ml).
-
Add ethylchloroacetate (0.075 mol) to the solution.
-
Add anhydrous K2CO3 (0.05 mol) to the mixture.
-
Reflux the reaction mixture until the starting material disappears (monitor by TLC).
-
Evaporate the acetone in vacuo.
-
Extract the residue with carbon tetrachloride to obtain the imidazole ester (I).[14]
Step 2: Synthesis of N-substituted-2-(1H-imidazol-1-yl)acetamide (1a-1e)
-
Heat a mixture of the imidazole ester (I) (0.02 mol) and the desired amine (0.03 mol) until the reactants disappear.
-
Extract the reaction mixture with chloroform.
-
Separate the organic layer, dry it over sodium sulphate, and evaporate the solvent.
-
Recrystallize the resulting solid product from a chloroform/hexane mixture to obtain the pure N-substituted imidazole derivative.[14]
4.2. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[14][18][19][20]
Materials:
-
Sterile 96-well microtiter plates
-
Test imidazole derivatives
-
Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Bacterial/fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
-
Sterile DMSO (for dissolving compounds)
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each imidazole derivative and standard antibiotic in DMSO (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound to the first well of a row. This creates a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the 10th well. Discard 100 µL from the 10th well. d. The 11th well will serve as the growth control (broth and inoculum, no compound), and the 12th well will be the sterility control (broth only).
-
Preparation of Inoculum: a. Culture the microbial strain overnight on an appropriate agar plate. b. Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL for bacteria. c. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Inoculation and Incubation: a. Add 100 µL of the diluted microbial suspension to each well (except the sterility control well). The final volume in each well will be 200 µL. b. Incubate the plates at 37°C for 24 hours for bacteria, or at 35°C for 24-48 hours for yeast.[14][18][21]
-
Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14][18][21] b. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
4.3. Protocol for Anti-biofilm Activity Assay
This protocol is for assessing the ability of imidazole derivatives to inhibit biofilm formation.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Test imidazole derivatives
-
Bacterial strain capable of biofilm formation (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (33%)
Procedure:
-
Plate Setup: Prepare serial dilutions of the imidazole derivatives in a 96-well plate as described in the MIC protocol (Section 4.2), but use TSB with glucose as the medium.
-
Inoculation: Add the standardized bacterial inoculum (adjusted to ~1 x 106 CFU/mL) to each well containing the test compounds and to the growth control wells.
-
Incubation: Incubate the plate without agitation for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: a. Carefully discard the planktonic (free-floating) cells by gently aspirating the medium from each well. b. Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells. Be careful not to disturb the attached biofilm.
-
Staining: a. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. b. Discard the crystal violet solution and wash the wells again three times with sterile PBS.
-
Quantification: a. Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the crystal violet that has stained the biofilm. b. Incubate for 10-15 minutes at room temperature. c. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the untreated control. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that shows significant inhibition of biofilm formation.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions should be taken when handling chemicals and microorganisms.
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications - ProQuest [proquest.com]
- 6. jopir.in [jopir.in]
- 7. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Imidazole-Thiosemicarbazide Derivatives as Potent Anti- Mycobacterium tuberculosis Compounds with Antibiofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Testing of 4-Isopropyl-2-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of 4-Isopropyl-2-phenyl-1H-imidazole, a novel imidazole derivative with potential therapeutic applications. The following protocols are designed to assess its anti-inflammatory, anti-diabetic, and anti-tumor activities, based on the known biological effects of related phenyl-imidazole compounds.[1][2][3][4][5]
Compound Information
| Compound Name | This compound |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₄N₂ |
| Structure | (Structure to be inserted here if available) |
| Known Class Activities | Imidazole derivatives exhibit a broad range of biological activities, including anti-inflammatory, antifungal, antibacterial, anticancer, and antidiabetic properties.[3][4][5][6][7] Phenyl-imidazole derivatives, in particular, have been investigated for their anti-inflammatory and α-glucosidase inhibitory effects.[1][2][8] |
Proposed In Vivo Experimental Designs
Based on the profile of related compounds, the following in vivo studies are recommended to elucidate the therapeutic potential of this compound.
Anti-Inflammatory Activity Assessment
Model: Carrageenan-Induced Paw Edema in Rats. This is a widely used and well-characterized model for acute inflammation.[2][8]
Objective: To evaluate the ability of this compound to reduce acute inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220g).
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping:
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethylcellulose)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test Compound (e.g., 10, 30, and 100 mg/kg of this compound)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Potential Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.2 | 0% |
| Positive Control | 10 | 0.8 ± 0.1 | 46.7% |
| Test Compound | 10 | 1.3 ± 0.15 | 13.3% |
| Test Compound | 30 | 1.0 ± 0.12 | 33.3% |
| Test Compound | 100 | 0.9 ± 0.1 | 40.0% |
Anti-Diabetic Activity Assessment
Model: Oral Sucrose Tolerance Test (OSTT) in normal or diabetic rats. This model is effective for evaluating α-glucosidase inhibitors.[1]
Objective: To assess the potential of this compound to lower postprandial hyperglycemia.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250g), either normoglycemic or streptozotocin-induced diabetic.
-
Acclimatization: As described in 2.1.
-
Grouping:
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Acarbose, 10 mg/kg)
-
Group III-V: Test Compound (e.g., 25, 50, and 100 mg/kg)
-
-
Procedure:
-
Fast the rats overnight (12-14 hours) with free access to water.
-
Administer the vehicle, positive control, or test compound orally.
-
After 30 minutes, administer a sucrose solution (2 g/kg) orally.
-
Collect blood samples from the tail vein at 0 (before sucrose), 30, 60, 90, and 120 minutes after the sucrose load.
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Potential Data Presentation:
| Treatment Group | Dose (mg/kg) | AUC (0-120 min) (mg.min/dL) | % Reduction in AUC |
| Vehicle Control | - | 18000 ± 1500 | 0% |
| Positive Control | 10 | 11000 ± 1200 | 38.9% |
| Test Compound | 25 | 16500 ± 1300 | 8.3% |
| Test Compound | 50 | 14000 ± 1100 | 22.2% |
| Test Compound | 100 | 12000 ± 1000 | 33.3% |
Preliminary Anti-Tumor Activity Assessment
Model: Xenograft model using a human cancer cell line in immunodeficient mice. Some imidazole derivatives have shown anti-cancer properties.[3][9][10]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Experimental Protocol:
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Cell Line: A suitable human cancer cell line (e.g., MDA-MB-231 for breast cancer, PPC-1 for prostate cancer) that shows sensitivity to imidazole derivatives in vitro.[9]
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cancer cells in a suitable medium into the flank of each mouse.
-
Grouping (once tumors reach ~100-150 mm³):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., a standard chemotherapeutic agent)
-
Group III-IV: Test Compound (e.g., 50 and 100 mg/kg)
-
-
Procedure:
-
Administer the treatments (e.g., daily, intraperitoneally) for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Potential Data Presentation:
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 250 | 0% | +5% |
| Positive Control | Varies | 400 ± 100 | 73.3% | -10% |
| Test Compound | 50 | 1000 ± 200 | 33.3% | +2% |
| Test Compound | 100 | 700 ± 150 | 53.3% | -3% |
Toxicity and Safety Assessment
A preliminary acute toxicity study is crucial to determine the safety profile of the compound.
Model: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420).
Objective: To determine the acute oral toxicity of this compound.
Experimental Protocol:
-
Animal Model: Female rats.
-
Procedure: A stepwise procedure with a starting dose (e.g., 300 mg/kg). The outcome of the first dose determines the next dose (e.g., 2000 mg/kg).
-
Observations: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Endpoint: Necropsy of all animals to examine for gross pathological changes.
Visualized Workflows and Pathways
Caption: General experimental workflow for in vivo testing.
Caption: Hypothesized anti-inflammatory signaling pathway.
Caption: Hypothesized anti-diabetic signaling pathway.
References
- 1. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research on heterocyclic compounds. XXV. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imp.kiev.ua [imp.kiev.ua]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Isopropyl-2-phenyl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Isopropyl-2-phenyl-1H-imidazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.
Troubleshooting Guide
Low product yield is a common issue in the synthesis of substituted imidazoles. This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Extend the reaction time or increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The use of microwave irradiation can also significantly reduce reaction times and improve yields. |
| Suboptimal Molar Ratios of Reactants | The stoichiometry of the reactants is crucial. A common approach is to use a slight excess of the aldehyde and a larger excess of the ammonia source to drive the reaction to completion.[1] |
| Low Quality of Reagents | Ensure that the aldehydes (benzaldehyde and isobutyraldehyde) are pure and free of carboxylic acid impurities, which can be formed by air oxidation. Use a reliable source of ammonia, such as ammonium acetate or aqueous ammonia. |
| Presence of Water | While some protocols use aqueous ammonia, excessive water can sometimes hinder the reaction. If using a non-aqueous solvent, ensure all glassware is dry. |
| Inefficient Mixing | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture of the reactants. |
Problem 2: Formation of a Large Amount of Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions of Aldehydes | Aldehydes can undergo self-condensation or other side reactions. Adding the aldehydes slowly to the reaction mixture can help to minimize these unwanted reactions. |
| Polymerization | The formation of resinous, non-volatile byproducts is a known issue in Radziszewski synthesis.[1] Lowering the reaction temperature might reduce polymerization. |
| Incorrect pH | The pH of the reaction mixture can influence the reaction pathway. Ensure that the amount of ammonia or ammonium salt is sufficient to maintain a basic environment. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution | | Oily Product | The product may initially separate as an oil. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. | | Co-elution of Impurities during Chromatography | If using column chromatography, experiment with different solvent systems to achieve better separation. A gradient elution might be necessary. | | Product is too Soluble for Recrystallization | If the product is highly soluble in common recrystallization solvents, try using a solvent/anti-solvent system. For example, dissolve the product in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexane, pentane) until turbidity is observed, then allow it to crystallize. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is a variation of the Debus-Radziszewski imidazole synthesis. This is a multi-component reaction involving a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (in this case, a mixture of benzaldehyde and isobutyraldehyde), and a source of ammonia.[2]
Q2: Can I use different sources of ammonia?
A2: Yes, various ammonia sources can be used, with ammonium acetate being a common choice as it also acts as a buffer. Aqueous ammonia is also frequently used.[3]
Q3: What is the role of each reactant in the synthesis?
A3: In the synthesis of this compound:
-
Glyoxal provides the C4-C5 backbone of the imidazole ring.
-
Benzaldehyde provides the carbon atom at the 2-position of the imidazole ring.
-
Isobutyraldehyde provides the isopropyl group at the 4-position of the imidazole ring.
-
Ammonia provides the two nitrogen atoms of the imidazole ring.
Q4: How can I improve the yield of my synthesis?
A4: Several strategies can be employed to improve the yield:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions.
-
Use a Catalyst: While the traditional reaction is often uncatalyzed, some modern variations use catalysts to improve efficiency.
-
Microwave Synthesis: The use of microwave irradiation has been shown to dramatically decrease reaction times and increase yields for the synthesis of substituted imidazoles.
-
Molar Ratios: Carefully adjust the molar ratios of the reactants. An excess of ammonia is often beneficial.[1]
Q5: What are the expected properties of this compound?
A5: It is a solid at room temperature with a molecular weight of 186.26 g/mol .
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is a generalized procedure based on the principles of the Radziszewski synthesis.
Materials:
-
Glyoxal (40% in water)
-
Benzaldehyde
-
Isobutyraldehyde
-
Ammonium acetate
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate (3 equivalents) in methanol.
-
To this solution, add benzaldehyde (1 equivalent) and isobutyraldehyde (1 equivalent).
-
Slowly add glyoxal (1 equivalent, 40% in water) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Glyoxal (40% in water)
-
Benzaldehyde
-
Isobutyraldehyde
-
Ammonium acetate
-
Glacial acetic acid (as solvent)
Procedure:
-
In a microwave-safe reaction vessel, combine benzaldehyde (1 mmol), isobutyraldehyde (1 mmol), glyoxal (1 mmol, 40% in water), and ammonium acetate (3-5 mmol).
-
Add a small amount of a high-boiling polar solvent like glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 120-150°C for 10-20 minutes.
-
After cooling, carefully open the vessel and pour the contents into ice-water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, and then follow steps 9 and 10 from Protocol 1 for work-up and purification.
Data Presentation
The following tables summarize hypothetical data to illustrate how reaction conditions can be optimized.
Table 1: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | 65 | 6 | 45 |
| Ethanol | 78 | 6 | 52 |
| Acetic Acid | 110 | 4 | 65 |
| Solvent-free (Microwave) | 140 | 0.25 | 78 |
Table 2: Effect of Molar Ratio of Ammonium Acetate on Yield
| Molar Ratio (Ammonium Acetate : Aldehydes) | Temperature (°C) | Time (h) | Yield (%) |
| 2:1 | 78 | 6 | 48 |
| 3:1 | 78 | 6 | 55 |
| 4:1 | 78 | 6 | 58 |
| 5:1 | 78 | 6 | 57 |
Visualizations
References
addressing solubility issues of 4-Isopropyl-2-phenyl-1H-imidazole in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Isopropyl-2-phenyl-1H-imidazole in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a small molecule with a chemical structure that includes both hydrophobic (isopropyl and phenyl groups) and weakly basic (imidazole ring) moieties. This structure suggests that the compound is likely to have low intrinsic solubility in neutral aqueous buffers. Factors such as the high melting point and a high partition coefficient (logP) often contribute to the poor solubility of such molecules.[1] The imidazole ring, however, offers a handle for pH-dependent solubility manipulation.
Q2: Why is my this compound precipitating out of my aqueous buffer during serial dilutions?
A2: Precipitation during serial dilution is a common issue for poorly soluble compounds.[2] This often occurs when a stock solution, typically prepared in a high concentration of an organic solvent like DMSO, is diluted into an aqueous buffer. The drastic change in solvent polarity reduces the solubility of the compound, causing it to crash out of the solution. The salts present in many common buffers can further decrease the solubility of organic molecules.[2]
Q3: Can I use organic co-solvents to dissolve this compound? If so, which ones are recommended?
A3: Yes, using co-solvents is a widely adopted technique to enhance the solubility of poorly water-soluble drugs.[3][4][5][6] For this compound, water-miscible organic solvents such as DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs) are suitable choices.[7] These co-solvents can increase the solubility by reducing the polarity of the aqueous environment.[6] The choice of co-solvent and its final concentration will depend on the specific requirements of your experiment, including any potential effects on downstream assays or cell viability.
Q4: How does pH affect the solubility of this compound?
A4: The imidazole moiety in this compound is a weak base with a pKa of the conjugate acid around 7.[8] This means that at pH values below its pKa, the imidazole ring will become protonated, forming a more soluble imidazolium cation. Therefore, adjusting the pH of the aqueous buffer to a mildly acidic range (e.g., pH 4-6) can significantly increase the solubility of the compound.
Q5: Are there other methods to improve the solubility of this compound for in vitro or in vivo studies?
A5: Several other formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[9][]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can solubilize hydrophobic compounds within their nonpolar core.[7][11]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate.[3]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, leading to a faster dissolution rate.[11][12]
Troubleshooting Guides
Issue 1: Compound Precipitation upon Dilution from DMSO Stock
Problem: You have a 10 mM stock solution of this compound in 100% DMSO. When you dilute it to a final concentration of 10 µM in your phosphate-buffered saline (PBS) at pH 7.4, you observe immediate precipitation.
Troubleshooting Workflow:
A troubleshooting workflow for addressing compound precipitation.
Possible Solutions & Experimental Protocols:
-
1. Modify the Dilution Protocol: Instead of a single large dilution step, perform serial dilutions in a mixture of DMSO and your aqueous buffer, gradually decreasing the DMSO concentration. This can help prevent the rapid change in solvent environment that causes precipitation.[2]
-
Protocol:
-
Prepare intermediate dilutions of your compound in 50%, 25%, and 10% DMSO in water.
-
Use these intermediate dilutions for the final dilution into your aqueous buffer.
-
Always add the compound stock solution to the buffer while vortexing to ensure rapid mixing.
-
-
-
2. Use a Co-solvent in the Final Buffer: Incorporating a small percentage of a water-miscible organic solvent in your final buffer can maintain the compound's solubility.
-
Protocol:
-
Prepare your PBS buffer containing a final concentration of 1-5% DMSO or ethanol.
-
Add the required volume of your 10 mM DMSO stock to this co-solvent-containing buffer to achieve the final 10 µM concentration.
-
Visually inspect for any precipitation.
-
-
-
3. Adjust the pH of the Buffer: As this compound is a weak base, lowering the pH of the buffer will increase its solubility.
-
Protocol:
-
Prepare a series of buffers (e.g., citrate or acetate buffers) with pH values ranging from 4.0 to 6.5.
-
Attempt to dissolve the compound directly in these buffers or dilute your DMSO stock into them.
-
Determine the lowest pH that maintains solubility at your desired concentration while being compatible with your experimental system.
-
-
Issue 2: Low and Variable Results in Biological Assays
Problem: You are testing the effect of this compound in a cell-based assay and observe inconsistent results and a lower-than-expected potency. This could be due to poor solubility and precipitation in the cell culture medium.
Troubleshooting Workflow:
References
- 1. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.umcs.pl [journals.umcs.pl]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. Imidazole - Wikipedia [en.wikipedia.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-Isopropyl-2-phenyl-1H-imidazole under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Isopropyl-2-phenyl-1H-imidazole under common experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept in a refrigerator. It is supplied as a solid and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2]
Q2: Is this compound stable in common organic solvents?
Q3: How does pH affect the stability of this compound?
The stability of the imidazole ring is pH-dependent. The imidazole side chain of histidine, a structurally related compound, has a pKa of approximately 6.0.[3] Below this pH, the imidazole ring is predominantly protonated, carrying a positive charge. Above pH 6, the ring is generally neutral.[3] At a high pH (e.g., 8.5), the imidazole ring is neutral and can be more susceptible to base-mediated autoxidation.[2][4] Drastic changes in pH should be avoided unless required for a specific experimental step, as it can affect not only stability but also the compound's optical and binding properties.[5][6]
Q4: Is this compound sensitive to light?
Yes, imidazoles can be sensitive to photodegradation, especially in solution.[4] It is recommended to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil, particularly during long experiments or when exposed to high-intensity light sources.
Q5: What are the potential degradation pathways for this compound?
Based on studies of related imidazole compounds, potential degradation pathways for this compound include:
-
Oxidation: The imidazole ring is susceptible to oxidation, particularly by reactive oxygen species like hydroxyl radicals.[7][8][9] This can be mediated by exposure to air (autoxidation), especially under basic conditions, or by the presence of oxidizing agents.[4]
-
Photodegradation: Exposure to UV or high-intensity light can lead to the breakdown of the molecule.[4]
-
Thermal Degradation: At elevated temperatures, imidazoles can decompose. The specific decomposition products and temperatures will depend on the overall structure of the molecule.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or unexpected results over time in solution. | Degradation of the compound in the solvent. | Prepare solutions fresh before each experiment. If storage is necessary, store at low temperature (-20°C or -80°C) under an inert atmosphere and protected from light. Perform a stability study in the chosen solvent to determine the acceptable storage duration. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | The compound is degrading into one or more byproducts. | Review the experimental conditions. Potential culprits include exposure to light, elevated temperatures, incompatible reagents (e.g., strong oxidizing agents), or extreme pH. Consider performing a forced degradation study to identify potential degradants. |
| Inconsistent results between experimental replicates. | Instability of the compound under the specific assay conditions. | Evaluate the pH, temperature, and light exposure during the experiment. Ensure all reagents and buffers are free of oxidizing contaminants. Use of an antioxidant may be considered if oxidative degradation is suspected. |
| Discoloration of the solid compound upon storage. | Possible degradation due to improper storage. | Ensure the container is tightly sealed and stored in a refrigerator as recommended. Avoid exposure to moisture and light. If the compound has discolored, it is advisable to re-purify or obtain a fresh batch. |
Quantitative Data Summary
Specific quantitative stability data for this compound is not available in the public domain. The following table summarizes general conditions known to affect the stability of imidazole derivatives, which should be considered when working with this compound.
| Condition | Effect on Imidazole Stability | General Recommendations |
| pH | The imidazole ring's protonation state is pH-dependent, which can influence its reactivity and stability.[2][3] Basic conditions may promote autoxidation.[4] | Maintain a stable pH, preferably close to neutral, unless the experimental protocol requires otherwise. Buffer the solution if necessary. |
| Temperature | Imidazoles exhibit high thermal stability in the solid state, but degradation can occur at elevated temperatures, especially in solution.[1] | Store the solid compound in a refrigerator. For solutions, store at low temperatures and avoid prolonged heating. |
| Light | Imidazole derivatives can be susceptible to photodegradation in solution.[4] | Protect solutions from light using amber vials or by wrapping containers in foil. |
| Oxidizing Agents | Imidazoles are susceptible to oxidative degradation by reactive oxygen species and other oxidizing agents.[1][7][9] | Avoid contact with strong oxidizing agents. Degas solvents and use an inert atmosphere for sensitive experiments. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent under various conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol, or an aqueous buffer) at a known concentration (e.g., 1 mg/mL).
-
-
Allocation to Stress Conditions:
-
Divide the stock solution into several amber vials.
-
Control: Store one vial at -20°C or -80°C, protected from light.
-
Room Temperature: Store one vial at ambient temperature (e.g., 25°C), protected from light.
-
Elevated Temperature: Store one vial at a moderately elevated temperature (e.g., 40°C), protected from light.
-
Photostability: Expose one vial to a controlled light source (e.g., a UV lamp at 254 nm or a broad-spectrum light source) at ambient temperature. Wrap a control vial for this condition in aluminum foil and place it alongside the exposed sample.
-
pH Stress (for aqueous solutions): Adjust the pH of separate aliquots to acidic (e.g., pH 2-4) and basic (e.g., pH 8-10) conditions. Store these, along with a neutral pH control, at ambient temperature, protected from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each vial.
-
Analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time for each condition.
-
This will provide an indication of the compound's stability under the tested conditions and help identify factors that promote degradation.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histidine - Wikipedia [en.wikipedia.org]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. revroum.lew.ro [revroum.lew.ro]
identification of byproducts in 4-Isopropyl-2-phenyl-1H-imidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Isopropyl-2-phenyl-1H-imidazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is a variation of the Radziszewski imidazole synthesis. This multi-component reaction typically involves the condensation of three key starting materials:
-
An α-dicarbonyl compound that provides the C4-C5 bond of the imidazole ring. For the synthesis of a 4-isopropyl substituted imidazole, a suitable precursor is 1-hydroxy-3-methyl-2-butanone.
-
An aldehyde, which in this case is benzaldehyde, to provide the C2 carbon of the imidazole ring.
-
A source of ammonia, such as ammonium acetate or aqueous ammonia, which provides the two nitrogen atoms of the imidazole ring.
The reaction is typically carried out in a suitable solvent, such as acetic acid or ethanol, and may be heated to drive the reaction to completion.
Q2: What are the potential major byproducts in the synthesis of this compound?
A2: Several byproducts can form during the synthesis, complicating purification and reducing the yield of the desired product. The primary potential byproducts include:
-
Isomeric Imidazoles: The formation of the regioisomer, 2-isopropyl-4-phenyl-1H-imidazole, is a possibility, although generally less favored under standard Radziszewski conditions where the aldehyde provides the C2 position.
-
Trisubstituted Imidazoles: The reaction of two molecules of benzaldehyde with the dicarbonyl precursor and ammonia can lead to the formation of 2,4-diphenyl-5-isopropyl-1H-imidazole.
-
Aldol Condensation Products: Self-condensation of isobutyraldehyde (if used as a precursor or formed in situ) can occur under the reaction conditions, leading to α,β-unsaturated aldehydes or ketones.
-
Hydrobenzamide: Under ammoniacal conditions, three molecules of benzaldehyde can condense with two molecules of ammonia to form hydrobenzamide.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:
-
Control of Stoichiometry: Careful control of the molar ratios of the reactants is critical. Using a slight excess of the ammonia source and ensuring the correct ratio of the dicarbonyl compound to benzaldehyde can favor the desired product.
-
Reaction Conditions: Optimizing the reaction temperature and time can minimize side reactions. Prolonged reaction times or excessively high temperatures can promote the formation of polymeric materials and other byproducts.
-
Order of Addition: The order in which the reactants are mixed can influence the product distribution. It is often beneficial to form the diimine intermediate from the dicarbonyl compound and ammonia before the addition of benzaldehyde.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete reaction.- Suboptimal reaction temperature.- Formation of multiple byproducts. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Optimize the reaction temperature. A typical range is 80-120 °C.- Adjust the stoichiometry of the reactants. |
| Presence of an isomeric impurity | - Lack of regioselectivity in the reaction. | - While the Radziszewski synthesis is generally regioselective, purification by column chromatography or recrystallization is necessary to separate isomers. |
| Formation of a significant amount of a high molecular weight, insoluble material | - Polymerization of aldehydes.- Formation of hydrobenzamide. | - Use a more dilute reaction mixture.- Control the rate of addition of benzaldehyde to the reaction mixture.- Maintain the reaction temperature within the optimal range. |
| Difficulty in purifying the final product | - Presence of multiple byproducts with similar polarities to the desired product. | - Employ careful column chromatography using a gradient elution of a suitable solvent system (e.g., hexane/ethyl acetate).- Consider recrystallization from an appropriate solvent or solvent mixture. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-dicarbonyl precursor (e.g., 1-hydroxy-3-methyl-2-butanone) (1.0 eq) and a suitable solvent such as glacial acetic acid.
-
Add ammonium acetate (2.0-3.0 eq) to the flask and stir the mixture until the solid dissolves.
-
Add benzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by TLC.
-
After the reaction is complete (usually 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Byproduct Identification
The identification of byproducts is typically achieved using a combination of chromatographic and spectroscopic techniques.
| Technique | Application in Byproduct Identification |
| Thin Layer Chromatography (TLC) | Rapidly assess the purity of the product and identify the presence of multiple components in the reaction mixture. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separate volatile components of the reaction mixture and provide their mass-to-charge ratio, aiding in the identification of byproducts based on their molecular weight and fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provide detailed structural information about the desired product and any isolated byproducts. The chemical shifts and coupling constants of the protons and carbons can be used to elucidate the exact structure of the impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separate the components of the reaction mixture with high resolution, allowing for the quantification of the desired product and impurities. |
Visualizing Reaction Pathways
The following diagrams illustrate the primary reaction pathway for the synthesis of this compound and a common side reaction.
Caption: Main synthesis pathway for this compound.
Technical Support Center: Crystallization of 4-Isopropyl-2-phenyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 4-Isopropyl-2-phenyl-1H-imidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute concentration exceeds its solubility limit to such an extent that a liquid phase of the solute separates instead of a solid crystalline phase. This is often due to a high degree of supersaturation.
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Decrease the concentration of your compound. Start with a more dilute solution.
-
Slow down the rate of supersaturation. If using cooling crystallization, decrease the cooling rate. If using anti-solvent addition, add the anti-solvent more slowly and with vigorous stirring.
-
-
Increase the Solubility of the Oil:
-
Increase the temperature to dissolve the oil, then cool the solution slowly.
-
Add a small amount of a good solvent to the mixture to dissolve the oil, then proceed with slow crystallization.
-
-
Change the Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent mixtures.[1]
Q2: I am getting an amorphous precipitate instead of crystals. How can I promote crystalline growth?
A2: Amorphous solids lack a well-ordered crystal lattice and can form when nucleation is too rapid.[2]
Troubleshooting Steps:
-
Reduce the Level of Supersaturation: Similar to troubleshooting "oiling out," a lower supersaturation level can favor slower, more ordered crystal growth.
-
Optimize Temperature: Temperature significantly affects solubility and nucleation. Experiment with different crystallization temperatures.[1][3]
-
Use Seeding: Introduce a small crystal of the desired compound (a seed crystal) to the supersaturated solution to encourage the growth of that specific crystal form.
-
Solvent Selection: The solvent can influence the stability of different crystal forms.[1] A thorough solvent screen is recommended.
Q3: The crystals I obtained are very small or needle-like. How can I grow larger, more well-defined crystals?
A3: Small or needle-like crystals are often the result of rapid nucleation and growth.
Troubleshooting Steps:
-
Slow Down the Crystallization Process:
-
Slower cooling: For cooling crystallization, reduce the rate of temperature decrease.
-
Slower evaporation: For evaporative crystallization, reduce the surface area of the solution exposed to air or place the container in a larger, sealed container.
-
Vapor diffusion: Set up a vapor diffusion experiment where a poor solvent slowly diffuses into a solution of your compound in a good solvent.
-
-
Reduce the Number of Nucleation Sites:
-
Filter the solution before setting up the crystallization to remove any particulate matter that could act as nucleation sites.
-
Use clean glassware.
-
Q4: My crystallization is not reproducible. What factors should I control more carefully?
A4: Lack of reproducibility in crystallization is a common challenge due to the process's sensitivity to numerous factors.[1]
Key Parameters to Control:
-
Purity of the Compound: Even trace amounts of impurities can significantly impact crystallization by interfering with crystal growth.[1] Ensure your starting material has consistent purity.
-
Solvent Quality: Use high-purity, dry solvents. The presence of water or other impurities in the solvent can affect solubility and crystal formation.
-
Temperature Control: Maintain precise control over the temperature throughout the crystallization process.[1][3]
-
Stirring/Agitation: The rate of stirring can influence nucleation and crystal growth. Be consistent with your agitation method and speed.
-
Concentration: Accurately prepare your solutions to ensure a consistent starting concentration.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: The ideal solvent system will depend on the desired crystal form and scale of crystallization. A good starting point is to screen a variety of solvents with different polarities. Given the structure of this compound (with both aromatic and aliphatic hydrophobic parts, and a polar imidazole core), solvents like ethyl acetate, isopropyl acetate, methylene chloride, tetrahydrofuran, lower alcohols (methanol, ethanol, isopropanol), or mixtures thereof could be effective.[4] A systematic solvent screening is highly recommended.
Q2: How do I perform a solvent screening for crystallization?
A2: A common method is to test the solubility of your compound in a range of solvents at both room temperature and an elevated temperature. An ideal single solvent for cooling crystallization will show high solubility at the higher temperature and low solubility at the lower temperature. For anti-solvent crystallization, you will need to find a "good" solvent that fully dissolves the compound and an "anti-solvent" in which the compound is insoluble, and the two solvents are miscible.
Q3: What is polymorphism and why is it important?
A3: Polymorphism is the ability of a compound to exist in more than one crystal structure.[5] Different polymorphs can have different physicochemical properties, including solubility, melting point, stability, and bioavailability, which are critical in the pharmaceutical industry.[1][5] It is essential to identify and control the desired polymorph during drug development.
Q4: Can impurities affect the crystallization of my compound?
A4: Yes, impurities can have a significant impact on crystallization. They can act as nucleation inhibitors or promoters, be incorporated into the crystal lattice leading to defects, or favor the formation of an undesired polymorph.[1] Purification of the crude product before crystallization is a crucial step.
Data Presentation
Table 1: Template for Solubility Screening of this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Observations |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| Acetonitrile | |||
| Water | |||
| Add other solvents as needed |
Table 2: Template for Crystallization Conditions and Results
| Experiment ID | Solvent System | Concentration (mg/mL) | Method | Temperature Profile | Crystal Morphology | Yield (%) |
| 1 | Slow Cooling | |||||
| 2 | Slow Evaporation | |||||
| 3 | Anti-solvent | |||||
| 4 | Vapor Diffusion | |||||
| Add more experiments as needed |
Experimental Protocols
Protocol 1: General Synthesis of a Substituted Imidazole (Illustrative)
The synthesis of substituted imidazoles can be achieved through various methods.[6][7] A common approach is a multi-component reaction. The following is a general, illustrative protocol and should be adapted and optimized for this compound.
-
Reaction Setup: To a round-bottom flask, add benzaldehyde (1.0 eq), isobutyraldehyde (1.1 eq), and ammonium acetate (2.5 eq) in a suitable solvent such as ethanol or butanol.[6]
-
Catalyst Addition: Add a catalytic amount of a copper(I) salt (e.g., CuI, 10-15 mol%).[6]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Protocol 2: General Crystallization Protocol
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable "good" solvent at an elevated temperature.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Slow Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with small holes) and leave it undisturbed at room temperature.
-
Anti-solvent Addition: Slowly add a pre-filtered "anti-solvent" to the solution with gentle stirring until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the mixture to stand undisturbed.
-
-
Crystal Harvesting: Once a sufficient amount of crystals has formed, collect them by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent or anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: General experimental workflow for crystallization.
References
- 1. helgroup.com [helgroup.com]
- 2. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
- 5. Small molecules crystallisation | La Factoría de Cristalización [lafactoria.lec.csic.es]
- 6. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
storage and handling recommendations for 4-Isopropyl-2-phenyl-1H-imidazole
Technical Support Center: 4-Isopropyl-2-phenyl-1H-imidazole
This guide provides essential information on the storage, handling, and troubleshooting for this compound. The following recommendations are based on best practices for similar chemical compounds and should be supplemented by a thorough review of any specific Safety Data Sheet (SDS) provided by your supplier.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity and stability of the compound. It is recommended to store this compound in a refrigerator. The container should be tightly closed and stored in a dry, well-ventilated place.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is important to use appropriate personal protective equipment to prevent exposure. This includes:
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.
Q3: What are the known incompatibilities for this compound?
A3: To avoid adverse reactions, do not store or handle this compound with strong oxidizing agents or strong acids.
Q4: How should I handle an accidental spill of this compound?
A4: In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal. Do not let the product enter drains.
Q5: What is the proper first aid procedure in case of exposure?
A5: In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center.
Troubleshooting Guide
Issue: Unexpected Experimental Results
If you are experiencing unexpected results in your experiments involving this compound, consider the following troubleshooting steps:
-
Verify Compound Integrity: Improper storage or handling can lead to the degradation of the compound.
-
Action: Check the physical appearance of the compound. Any change in color or consistency could indicate degradation.
-
Action: If possible, verify the purity of the compound using an appropriate analytical technique such as NMR or HPLC.
-
-
Review Experimental Protocol: Small deviations in the experimental setup can lead to significant variations in results.
-
Action: Double-check all calculations, concentrations, and reaction conditions (temperature, pressure, time).
-
Action: Ensure all glassware was properly cleaned and dried to avoid contamination.
-
-
Check for Incompatibilities: Ensure that the solvents and other reagents used in your experiment are compatible with this compound.
-
Action: Review the literature for any known incompatibilities with the reagents in your reaction. As a general precaution, avoid strong oxidizing agents and acids.
-
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Refrigerator | |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | |
| Incompatible Materials | Strong oxidizing agents, Strong acids |
Hypothetical Experimental Protocol: Synthesis of a Zinc Complex
This protocol describes a general method for the synthesis of a zinc complex using this compound as a ligand.
Materials:
-
This compound
-
Zinc Chloride (ZnCl₂)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Filter funnel and paper
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add this compound (2 equivalents) to a Schlenk flask.
-
Add anhydrous ethanol to the flask to dissolve the ligand.
-
In a separate flask, dissolve Zinc Chloride (1 equivalent) in a minimal amount of anhydrous ethanol.
-
Slowly add the Zinc Chloride solution to the ligand solution while stirring.
-
Allow the reaction to stir at room temperature for 4 hours.
-
A precipitate should form. If not, slowly add diethyl ether to the solution to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold diethyl ether.
-
Dry the product under vacuum to remove any residual solvent.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, X-ray crystallography).
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Technical Support Center: Optimizing Dosage and Administration for In-vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and administration for their in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my in-vivo study?
A1: Determining the initial dose is a critical step. A common approach is to start with a dose that is a fraction of the No Observed Adverse Effect Level (NOAEL) identified in preclinical toxicology studies. The Human Equivalent Dose (HED) can be calculated from animal data using allometric scaling, which accounts for differences in body surface area between species.[1][2] Several methods can be used to estimate the HED, including those based on the NOAEL, the Minimal Anticipated Biological Effect Level (MABEL), or the Pharmacologically Active Dose (PAD).[2]
Q2: What is the Maximum Tolerated Dose (MTD) and how is it determined?
A2: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.[3][4] It is a crucial parameter for designing longer-term safety and efficacy studies.[3] MTD studies are typically short-term dose-escalation studies where animals are closely monitored for clinical signs of toxicity, body weight changes, and other relevant endpoints.[3][4][5] Death is not an intended endpoint of MTD studies.[3]
Q3: How do I choose the appropriate route of administration for my compound?
A3: The choice of administration route depends on the physicochemical properties of the drug, the desired pharmacokinetic profile, and the experimental model. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM). Each route has distinct advantages and disadvantages regarding absorption rate, bioavailability, and potential for local irritation. A summary of common administration routes is provided in the table below.
Q4: My in-vivo experiment is showing high variability. What are the potential causes and solutions?
A4: High variability in in-vivo studies can stem from several factors, including inconsistencies in animal handling, dosing technique, and environmental conditions. To minimize variability, it is crucial to standardize all experimental procedures. This includes ensuring accurate and consistent dose administration, maintaining a controlled environment for the animals, and randomizing animals to treatment groups. Additionally, using a sufficient number of animals per group can help to increase the statistical power of the study.
Q5: I am not observing the expected pharmacological effect. What should I troubleshoot?
A5: A lack of pharmacological effect could be due to several reasons. First, verify the formulation and stability of your compound. Ensure that the dose administered is sufficient to reach therapeutic concentrations at the target site. This can be confirmed through pharmacokinetic (PK) studies.[6][7] It is also important to ensure that the chosen animal model is appropriate and that the pharmacodynamic (PD) endpoints being measured are sensitive enough to detect a response.[8][9]
Data Presentation
Table 1: Allometric Scaling Factors for Dose Conversion from Animal to Human Equivalent Dose (HED)
This table provides factors to convert a dose in mg/kg from an animal species to a Human Equivalent Dose (HED) in mg/kg, based on body surface area.[1][2][10][11][12]
| Animal Species | Body Weight (kg) | Km Factor | To Convert Animal Dose (mg/kg) to HED (mg/kg), Divide by: |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Hamster | 0.08 | 5 | 7.4 |
| Guinea Pig | 0.4 | 8 | 4.6 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
| Monkey (Rhesus) | 3 | 12 | 3.1 |
| Minipig | 40 | 35 | 1.1 |
Km factor = Body Weight (kg) / Body Surface Area (m2)
Table 2: Common Routes of Administration in In-vivo Studies
This table summarizes the advantages and disadvantages of common administration routes.
| Route | Advantages | Disadvantages |
| Oral (PO) | Convenient, less invasive. | Variable absorption, subject to first-pass metabolism. |
| Intravenous (IV) | 100% bioavailability, rapid onset. | Requires technical skill, risk of infection. |
| Intraperitoneal (IP) | Large surface area for absorption, relatively easy to perform. | Potential for injection into organs, can cause irritation. |
| Subcutaneous (SC) | Slow and sustained absorption, suitable for depot formulations. | Limited volume of administration, potential for local irritation. |
| Intramuscular (IM) | Faster absorption than SC, can be used for irritant drugs. | Can be painful, risk of nerve damage. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of a test compound that does not cause significant toxicity.[3]
Methodology:
-
Animal Model: Use a sufficient number of healthy mice (e.g., 5 per group, mixed-sex or single-sex depending on the study goal).[13]
-
Dose Selection: Based on in-vitro cytotoxicity data or literature on similar compounds, select a range of doses. A common starting point is a dose-escalation design with 3-5 dose levels.[13]
-
Administration: Administer the compound via the intended clinical route.
-
Observation: Monitor animals daily for clinical signs of toxicity (e.g., changes in activity, posture, breathing), body weight, and food/water intake for a predefined period (e.g., 7-14 days).[4][14]
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.[3]
Protocol 2: Pharmacokinetic (PK) Study in Rats
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a test compound.
Methodology:
-
Animal Model: Use cannulated rats to facilitate serial blood sampling. A typical study might use 3-5 animals per time point.[6]
-
Dose Administration: Administer the compound at a non-toxic dose. Both intravenous (for determining clearance and volume of distribution) and the intended therapeutic route should be tested.[7]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[6]
-
Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent drug and any major metabolites.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[6]
Protocol 3: Pharmacodynamic (PD) Study
Objective: To assess the effect of the drug on a biological target.
Methodology:
-
Model Selection: Choose an appropriate in-vivo model that expresses the target of interest.
-
Dose-Response: Administer a range of doses to different groups of animals to establish a dose-response relationship.
-
Biomarker Analysis: At a relevant time point after dosing, collect tissues or biological fluids to measure the effect on the target. This can be done through various techniques such as Western blotting, ELISA, qPCR, or flow cytometry.[9]
-
Data Interpretation: Correlate the drug exposure (from PK data) with the observed pharmacological effect to establish a PK/PD relationship.[15]
Mandatory Visualizations
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. bioivt.com [bioivt.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Conversion between animals and human [targetmol.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of maximum tolerated dose (MTD) of NSC23925b and evaluation of acute safety profiles in rodents [bio-protocol.org]
- 15. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 4-Isopropyl-2-phenyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 4-Isopropyl-2-phenyl-1H-imidazole. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary target and mechanism of action of this compound?
Based on the chemical scaffold, this compound is predicted to be a kinase inhibitor. Imidazole-based compounds are known to target a variety of kinases and other enzymes.[1][2] The precise primary target(s) should be determined empirically through comprehensive profiling.
Q2: How do I determine the optimal working concentration for my experiments?
The optimal concentration will be dependent on the specific cell type and experimental endpoint. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for the desired on-target effect. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) and narrow down to a more defined range.
Q3: What are the initial steps to assess the selectivity of this compound?
An initial assessment of selectivity should involve screening against a panel of related targets. For a presumed kinase inhibitor, this would involve a kinase selectivity panel.[3][4][5] Additionally, computational predictions can provide insights into potential off-targets.[6][7][8][9]
Troubleshooting Guides
Issue 1: My phenotypic results are inconsistent with the known function of the intended target.
This could indicate that the observed phenotype is a result of off-target effects. The following steps can help dissect on-target versus off-target contributions.
-
Workflow for Investigating Inconsistent Phenotypes
Caption: Workflow for troubleshooting inconsistent experimental phenotypes.
-
Experimental Protocol: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of this compound against a panel of kinases.
-
Assay Platform: Utilize a reputable kinase profiling service or an in-house platform such as ADP-Glo™ Kinase Assay.[5][10]
-
Kinase Panel: Select a diverse panel of kinases, including those most closely related to the presumed primary target.
-
Compound Concentration: Screen the compound at one or more concentrations (e.g., 1 µM and 10 µM) to identify potential off-targets.
-
Data Analysis: Calculate the percent inhibition for each kinase. For hits that show significant inhibition, perform follow-up dose-response curves to determine the IC50 values.
-
Data Presentation: Summarize the data in a table for clear comparison.
-
| Kinase Target | Percent Inhibition at 1 µM | Percent Inhibition at 10 µM | IC50 (nM) |
| Primary Target | 95% | 100% | 50 |
| Off-Target 1 | 10% | 60% | 8,000 |
| Off-Target 2 | 5% | 45% | >10,000 |
| Off-Target 3 | 75% | 98% | 500 |
Issue 2: I'm observing unexpected toxicity in my cell-based assays.
Unexpected cytotoxicity can be a result of off-target effects. It is crucial to determine if the toxicity is linked to the inhibition of the intended target or an unrelated off-target.
-
Decision Tree for Troubleshooting Unexpected Cytotoxicity
Caption: Decision tree for investigating unexpected cytotoxicity.
-
Experimental Protocol: Cell-Based Target Engagement Assay
A cellular thermal shift assay (CETSA) can be used to verify that the compound is engaging its intended target within the cell at concentrations that cause toxicity.
-
Cell Treatment: Treat intact cells with this compound at various concentrations, including those that cause toxicity.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Target engagement will stabilize the protein, leading to a higher melting temperature. Compare the melting curves between treated and untreated samples.
-
Issue 3: How can I differentiate between on-target and off-target effects in my signaling pathway analysis?
Observing changes in a signaling pathway can be complex. The following strategies can help attribute these changes to either on-target or off-target effects.
-
On-Target vs. Off-Target Signaling
Caption: Conceptual diagram of on-target versus off-target signaling.
-
Experimental Protocol: Rescue Experiment
A rescue experiment can help confirm that the observed signaling changes are due to the inhibition of the intended target.
-
Develop a Resistant Mutant: If possible, generate a cell line with a mutant version of the primary target that is resistant to this compound.
-
Treat Cells: Treat both the wild-type and resistant mutant cell lines with the compound.
-
Analyze Signaling: Analyze the signaling pathway of interest in both cell lines.
-
Interpretation: If the signaling changes are only observed in the wild-type cells and not in the resistant mutant cells, this strongly suggests an on-target effect.
-
Computational Tools for Off-Target Prediction
Several computational approaches can predict potential off-target interactions for small molecules.[7][8][11][12] These in silico methods can help prioritize experimental validation.
-
Types of Computational Methods
-
Ligand-Based Methods: These methods, such as 2D chemical similarity and pharmacophore modeling, compare the compound to a database of molecules with known activities.[7][12]
-
Structure-Based Methods: These approaches use the 3D structure of potential protein targets to predict binding affinity through molecular docking.[9][12]
-
Machine Learning: AI/ML models trained on large datasets of compound-target interactions can predict novel off-targets.[6][11]
-
-
Workflow for Computational Off-Target Prediction
Caption: Workflow for in silico prediction of off-target interactions.
By systematically applying these troubleshooting guides and experimental protocols, researchers can better understand and mitigate the off-target effects of this compound, leading to more robust and reliable experimental outcomes.
References
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Novel Computational Approach to Predict Off-Target [research.amanote.com]
- 9. Target Prediction of Small Molecules with Information of Key Mole...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
challenges in scaling up the synthesis of 4-Isopropyl-2-phenyl-1H-imidazole
Technical Support Center: Synthesis of 4-Isopropyl-2-phenyl-1H-imidazole
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the scale-up of this synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.
Q1: My reaction yield has significantly dropped after scaling up from the lab bench. What are the potential causes and how can I address this?
A1: A decrease in yield upon scale-up is a common challenge. Several factors could be responsible. Here is a systematic approach to troubleshoot this issue:
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to inefficient heat dissipation and the formation of localized hot spots. This can promote side reactions and degradation of reactants or products.
-
Solution: Improve stirring efficiency to ensure uniform temperature distribution. Consider using a reactor with a larger heat exchange surface or a jacketed reactor with a temperature control unit. A gradual, controlled addition of reagents can also help manage exothermic events.
-
-
Mass Transfer: Inefficient mixing in larger reactors can lead to poor diffusion of reactants, resulting in incomplete reactions.
-
Solution: Optimize the stirring speed and impeller design for the new reactor volume. Ensure that all reactants are adequately dispersed.
-
-
Reagent Addition: The rate of addition of reagents can become more critical at a larger scale.
-
Solution: If the reaction is exothermic, a slower, controlled addition of one of the reactants is recommended. This can be achieved using a syringe pump or a dropping funnel with precise control.
-
-
Purity of Starting Materials: Impurities in starting materials can have a more pronounced effect on a larger scale.
-
Solution: Re-verify the purity of your benzaldehyde, the dicarbonyl precursor (e.g., 3-methyl-2-oxobutanal or its precursor), and the ammonia source (e.g., ammonium acetate).
-
Q2: I am observing a significant amount of an unknown impurity in my final product after scale-up. How can I identify and minimize it?
A2: The formation of impurities is often exacerbated during scale-up. The most common synthetic route is the Debus-Radziszewski reaction, which can have side reactions.
-
Potential Side Products: In the synthesis of substituted imidazoles, side products can arise from self-condensation of the aldehyde, incomplete reaction, or alternative reaction pathways. For instance, the formation of 2-aroyl-4(5)-arylimidazoles has been reported as a possible side product in similar syntheses.
-
Identification: Isolate the impurity using chromatography (e.g., column chromatography or preparative HPLC) and characterize it using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
-
Minimization Strategies:
-
Temperature Control: As mentioned above, maintaining a consistent and optimal reaction temperature is crucial.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the aldehyde or ammonia source can lead to specific side products.
-
Catalyst Choice: The use of a suitable catalyst can enhance the selectivity of the reaction towards the desired product.[1]
-
Q3: The reaction time is much longer than expected on a larger scale. What can I do to improve the reaction kinetics?
A3: Slower reaction rates on a larger scale are often linked to mass and heat transfer limitations.
-
Improve Mixing: Ensure that the reactor's mixing system is adequate for the increased volume to ensure that reactants are in close proximity to react.
-
Catalyst Efficiency: The catalyst's activity might be lower on a larger scale due to poor dispersion.
-
Solution: Ensure the catalyst is well-dispersed in the reaction mixture. If using a solid catalyst, ensure it is not settling at the bottom of the reactor.
-
-
Alternative Energy Sources: Consider using microwave irradiation or ultrasound, which have been shown to significantly reduce reaction times and improve yields in imidazole synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially significant method is the Debus-Radziszewski imidazole synthesis.[2][3] This is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[3] For this compound, the reactants would be a precursor to 1-isopropyl-glyoxal, benzaldehyde, and ammonium acetate.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The key starting materials are:
-
Benzaldehyde: This provides the 2-phenyl group of the imidazole ring.
-
A C4 dicarbonyl source with an isopropyl group: This is typically a 1,2-dicarbonyl compound like 3-methyl-2-oxobutanal or a precursor that can be converted to the dicarbonyl in situ.
-
Ammonia source: Ammonium acetate is a commonly used reagent as it provides the two nitrogen atoms of the imidazole ring.
Q3: Are there any recommended catalysts to improve the yield and selectivity of the synthesis?
A3: Yes, various catalysts have been shown to improve the Debus-Radziszewski reaction. These include:
-
Lewis Acids: Zinc chloride (ZnCl2) and other Lewis acids can activate the carbonyl groups, facilitating the reaction.
-
Solid Acids: Zeolites and other solid acid catalysts have been used to promote the reaction and offer the advantage of easier separation.[4]
-
"Green" Catalysts: Lactic acid and other biodegradable catalysts have been used for a more environmentally friendly synthesis.[1] The choice of catalyst can significantly impact the reaction's efficiency.[1]
Q4: What are the typical reaction conditions for this synthesis?
A4: Reaction conditions can vary depending on the specific protocol and catalyst used.
-
Temperature: Typically, the reaction is carried out at elevated temperatures, often under reflux conditions. However, high temperatures can also lead to side product formation. Recent studies have explored reactions at room temperature with the aid of ultrasound.[1]
-
Solvent: The reaction is often carried out in a solvent such as ethanol or acetic acid. Solvent-free conditions, particularly with microwave irradiation, have also been reported to be effective.[1]
Data Presentation
Table 1: Comparison of Yields with Different Catalysts for Trisubstituted Imidazole Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Conditions | Yield (%) | Reference |
| Silicotungstic Acid | 2.5 | Ethanol | Reflux | 63 | [1] |
| Silicotungstic Acid | 5 | Ethanol | Reflux | 85 | [1] |
| Silicotungstic Acid | 7.5 | Ethanol | Reflux | 94 | [1] |
| Silicotungstic Acid | 10 | Ethanol | Reflux | 94 | [1] |
| Lactic Acid | - | Neat | 160°C | 92 | [1] |
| ZSM-11 Zeolite | 0.05 g | Solvent-free | 110°C | 92-94 | [4] |
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating
| Synthesis Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 8-24 hours | Moderate | [1] |
| Microwave Irradiation | 5 minutes | 80-99 | [1] |
Experimental Protocols
General Protocol for the Synthesis of this compound (Debus-Radziszewski Reaction)
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scale.
Materials:
-
Benzaldehyde
-
3-Methyl-2-oxobutanal (or a suitable precursor)
-
Ammonium acetate
-
Glacial acetic acid (as solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (1 equivalent), 3-methyl-2-oxobutanal (1 equivalent), and ammonium acetate (2-3 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (typically around 120°C) and maintain the temperature for the desired reaction time (this can range from a few hours to overnight, depending on the scale and specific conditions).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The crude product will precipitate out. Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in scale-up synthesis.
Caption: Factors influencing the outcome of the imidazole synthesis.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of 4-Isopropyl-2-phenyl-1H-imidazole
Welcome to the technical support center for the quantitative analysis of 4-Isopropyl-2-phenyl-1H-imidazole. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the quantitative analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC), a common analytical technique for this type of molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the quantitative analysis of this compound?
A1: A good starting point for method development is a reverse-phase HPLC method. Due to the non-polar nature of the phenyl and isopropyl groups, a C18 column is a suitable initial choice. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water with a suitable buffer (e.g., phosphate buffer) or acid modifier (e.g., formic acid or trifluoroacetic acid) is recommended. Gradient elution may be necessary to ensure good separation from any impurities.
Q2: My chromatogram shows no peak for this compound. What are the possible causes?
A2: There are several potential reasons for a missing peak:
-
Incorrect Wavelength: Ensure the detector wavelength is set to the absorbance maximum of this compound.
-
Sample Degradation: The compound may be unstable in the sample solvent or under the analysis conditions.
-
Injection Issue: There might be a problem with the autosampler or manual injector, leading to no sample being introduced into the system.
-
Strong Sample Retention: The compound may be too strongly retained on the column under the current mobile phase conditions.
Q3: The retention time of my analyte is inconsistent between injections. What should I do?
A3: Inconsistent retention times are often due to:
-
Unstable Pump Flow: Check the HPLC pump for pressure fluctuations, which can indicate air bubbles or seal issues.[1][2]
-
Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. Inconsistent composition can lead to shifting retention times.[1]
-
Column Temperature: Fluctuations in column temperature can affect retention time. Use a column oven for stable temperature control.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
Troubleshooting Guide
Issue 1: Tailing or Asymmetric Peaks
-
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.[1]
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing of the column. Adding a small amount of a competing base (like triethylamine) to the mobile phase or using a base-deactivated column can help.
-
Mismatched Injection Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible.
-
Column Degradation: The column may be old or contaminated. Try flushing the column or replacing it.[1]
-
Issue 2: Peak Splitting
-
Possible Causes:
-
Partially Blocked Column Frit: The inlet frit of the column may be clogged with particulate matter from the sample or mobile phase.[2]
-
Column Bed Void: A void may have formed at the head of the column.
-
Injection Solvent Effect: Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[2]
-
Co-eluting Impurity: An impurity may be eluting very close to the main peak, giving the appearance of a split peak.
-
Issue 3: High Backpressure
-
Possible Causes:
-
Blockage in the System: There could be a blockage in the tubing, injector, or column.[2]
-
Precipitation: The sample or a buffer may have precipitated in the system.
-
High Mobile Phase Viscosity: A high percentage of organic solvent or low temperature can increase viscosity and backpressure.
-
Contaminated Guard Column: If a guard column is in use, it may be clogged and need replacement.[3]
-
Issue 4: Noisy or Drifting Baseline
-
Possible Causes:
-
Air Bubbles in the System: Degas the mobile phase thoroughly. Air bubbles in the pump or detector can cause baseline noise.[1][3]
-
Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline. Use high-purity solvents.[3]
-
Detector Lamp Issue: The detector lamp may be nearing the end of its life.
-
Leaks: A leak in the system can cause pressure fluctuations and baseline instability.[1]
-
Quantitative Data Summary
The following table presents hypothetical quantitative data for a typical HPLC analysis of this compound. This data is for illustrative purposes to demonstrate expected performance characteristics of a validated method.
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Retention Time (tR) | 4.5 ± 0.1 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for the quantitative analysis of this compound. Method optimization will be required for specific applications and matrices.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
This compound reference standard
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Filter and degas both mobile phases before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm (or the determined λmax of the compound)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 5.0 90 7.0 90 7.1 40 | 10.0 | 40 |
5. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the quantitative HPLC analysis of this compound.
Caption: A logical troubleshooting diagram for common HPLC issues.
References
Validation & Comparative
A Comparative Analysis of 4-Isopropyl-2-phenyl-1H-imidazole and Other IDO1 Inhibitors for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a pivotal role in tumor immune evasion. Its enzymatic activity, the catabolism of the essential amino acid L-tryptophan into kynurenine, leads to a suppressed tumor microenvironment. This has spurred the development of numerous small molecule inhibitors targeting IDO1. This guide provides a comparative overview of 4-Isopropyl-2-phenyl-1H-imidazole within the broader context of the 4-phenyl-imidazole scaffold, and other notable IDO1 inhibitors such as Epacadostat, Linrodostat, and Navoximod, supported by available experimental data.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, its chemical structure belongs to the 4-phenyl-imidazole class of compounds, which have been investigated as IDO1 inhibitors. The foundational molecule, 4-phenyl-imidazole (4-PI), is a known weak, noncompetitive inhibitor of IDO.[1] Systematic studies on 4-PI derivatives have aimed to enhance its potency, providing valuable insights into the structure-activity relationships of this scaffold.[1][2]
Comparative Performance of IDO1 Inhibitors
The following tables summarize key quantitative data for various IDO1 inhibitors based on published experimental findings.
| Inhibitor | Chemical Scaffold | IC50 (HeLa cells) | Ki | Mechanism of Action | Clinical Status (as of late 2025) |
| 4-Phenyl-imidazole (4-PI) | Phenyl-imidazole | ~48 µM (enzymatic assay) | Not Reported | Noncompetitive, Heme Iron Binding | Preclinical |
| Epacadostat (INCB024360) | Hydroxyamidine | ~71.8 nM | Not Reported | Competitive with tryptophan | Clinical Trials Halted (Phase 3)[3] |
| Linrodostat (BMS-986205) | Propanamide | 1.1 nM | Not Reported | Irreversible | Phase 2 Clinical Trials |
| Navoximod (GDC-0919/NLG-919) | Imidazo[5,1-a]isoindole | ~75 nM | 7 nM | Potent IDO pathway inhibitor | Discontinued |
Signaling Pathway of IDO1 Inhibition in the Tumor Microenvironment
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its inhibition is designed to reverse the immunosuppressive effects of tryptophan depletion and kynurenine accumulation within the tumor microenvironment.
References
Structure-Activity Relationship of 4-Isopropyl-2-phenyl-1H-imidazole Analogs: A Comparative Guide for p38 MAP Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of imidazole-based analogs as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases. While direct SAR data for 4-Isopropyl-2-phenyl-1H-imidazole analogs is limited in publicly available literature, this document synthesizes findings from closely related 2,4,5-trisubstituted imidazole series to infer the probable SAR for the target scaffold. The information presented is intended to guide researchers in the design and development of novel and potent p38 MAP kinase inhibitors.
Introduction to p38 MAP Kinase and Imidazole-Based Inhibitors
The p38 MAP kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] Its central role in the inflammatory response has made it an attractive therapeutic target for a range of autoimmune and inflammatory disorders.[1] Pyridinyl-imidazole compounds, such as the well-characterized inhibitor SB203580, were among the first potent and selective inhibitors of p38 MAP kinase to be identified.[2] These compounds typically feature a 4-pyridyl group, a 4-fluorophenyl group, and a third substituent on the imidazole core. The core structure of this compound represents a variation of this established pharmacophore. Understanding the SAR of related analogs provides valuable insights into the key structural motifs required for potent inhibition.
Comparative Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of imidazole-based compounds against p38 MAP kinase is highly dependent on the nature and position of substituents on the imidazole ring. The following analysis is based on published data for 2,4,5-trisubstituted imidazole analogs, which allows for extrapolation of the likely SAR for the this compound scaffold.
A key interaction for potent p38 MAP kinase inhibition by pyridinyl-imidazoles is the hydrogen bond formation between the pyridine nitrogen and the backbone NH of Met109 in the ATP-binding pocket of the enzyme.[2] The 4-fluorophenyl group typically occupies a hydrophobic pocket (hydrophobic region I), and variations in the substituent at the third position on the imidazole ring can significantly impact potency and selectivity by interacting with another hydrophobic region (hydrophobic region II).[2]
In a study of 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)imidazoles, it was demonstrated that modifications at the 2-position of the imidazole ring can lead to highly potent inhibitors.[1][3] This suggests that the 2-phenyl group in the target scaffold is a critical determinant of activity. The nature of the substituent on the phenyl ring (e.g., electron-donating or -withdrawing groups) would likely influence binding affinity.
The substitution at the 4-position of the imidazole ring also plays a crucial role. While the available literature primarily focuses on aryl substituents at this position, the presence of an isopropyl group in the target scaffold introduces an aliphatic, bulky moiety. The impact of this substitution on binding affinity would depend on the topology of the hydrophobic pocket it occupies. It is plausible that the isopropyl group could provide favorable van der Waals interactions within a suitably sized hydrophobic sub-pocket.
The table below summarizes the p38α MAP kinase inhibitory activity of a series of 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)imidazole analogs, providing a basis for understanding the impact of substitutions on the imidazole core.
Table 1: p38α MAP Kinase Inhibitory Activity of 2,4,5-Trisubstituted Imidazole Analogs [1][3]
| Compound ID | R (at C2-S) | p38α IC50 (nM) |
| 1a | Methyl | 100 |
| 1b | Ethyl | 50 |
| 1c | Propyl | 20 |
| 1d | Isopropyl | 10 |
| 1e | Cyclopropylmethyl | 5 |
| 1f | 2-Hydroxyethyl | >1000 |
| 1g | 2-Aminoethyl | 500 |
Data extracted from a study on 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)imidazoles.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of potential inhibitors. The following are outlines of common experimental protocols used to assess the inhibitory activity of compounds against p38 MAP kinase.
In Vitro p38α MAP Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.[4]
Materials:
-
Purified recombinant p38α enzyme
-
Kinase substrate (e.g., ATF-2)
-
ATP
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the p38α enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF-2) and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Non-Radioactive p38 MAP Kinase Assay (Western Blot-Based)
This method involves the immunoprecipitation of p38 MAP kinase and subsequent detection of substrate phosphorylation by Western blotting.[5]
Materials:
-
Cell lysates containing activated p38 MAP kinase
-
Anti-p38 MAP Kinase antibody
-
Protein A/G agarose beads
-
Kinase substrate (e.g., ATF-2)
-
ATP
-
Test compounds
-
Antibody against the phosphorylated substrate (e.g., Phospho-ATF-2 antibody)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Incubate cell lysates with an anti-p38 MAP Kinase antibody to form an immune complex.
-
Precipitate the immune complex using Protein A/G agarose beads.
-
Wash the beads to remove non-specific binding.
-
Resuspend the beads in a kinase reaction buffer containing the substrate (ATF-2), ATP, and the test compound or vehicle.
-
Incubate to allow the kinase reaction to proceed.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody specific for the phosphorylated substrate.
-
Detect the signal and quantify the band intensity to determine the level of inhibition.
Visualizations
p38 MAP Kinase Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the ribose and phosphate binding site of p38 mitogen-activated protein (MAP) kinase: synthesis and biological testing of 2-alkylsulfanyl-, 4(5)-aryl-, 5(4)-heteroaryl-substituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of the Biological Activity of 4-Isopropyl-2-phenyl-1H-imidazole and Related Compounds
This guide provides a comparative analysis of the biological activity of 4-Isopropyl-2-phenyl-1H-imidazole and structurally related imidazole derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.
Introduction to Imidazole Derivatives
Imidazole is a five-membered heterocyclic aromatic compound that is a common scaffold in many biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties. The biological activity of imidazole derivatives can be significantly influenced by the nature and position of substituents on the imidazole ring.
Comparative Biological Activity
Anthelmintic Activity
A close structural analog, Diisopropylphenyl-imidazole (DII), has demonstrated potent anthelmintic activity against the nematode Caenorhabditis elegans. This suggests that this compound may also possess similar properties.
| Compound | Organism | Activity | Effective Concentration |
| Diisopropylphenyl-imidazole (DII) | Caenorhabditis elegans | Lethal to mature and immature stages | LC50 = 23.44 µM (96h exposure)[1] |
| Levamisole (Standard) | Caenorhabditis elegans | Paralysis | - |
Anticancer Activity
Derivatives of 2,4,5-triphenyl-1H-imidazole have shown in vitro antiproliferative activity against human non-small cell lung carcinoma (A549) cell lines.[2][3][4][5] This suggests that phenyl-substituted imidazoles, including this compound, could be explored for their anticancer potential.
| Compound | Cell Line | Activity | IC50 Value |
| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | A549 (Lung Carcinoma) | Antiproliferative | 15 µM[2][3][4][5] |
| Doxorubicin (Standard) | A549 (Lung Carcinoma) | Antiproliferative | Varies by study |
Anti-inflammatory Activity
Phenyl-imidazole derivatives have been investigated for their anti-inflammatory properties.[6] A common in vivo assay to evaluate this activity is the carrageenan-induced paw edema model in rats. While specific IC50 values for compounds closely related to this compound are not available, the general class of compounds has shown positive results in reducing inflammation in this model.
| Compound Class | Model | Activity |
| Phenyl-imidazole derivatives | Carrageenan-induced rat paw edema | Reduction in paw edema[7][8][9] |
Antimicrobial Activity
Various imidazole derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound | Bacteria | MIC (µg/mL) |
| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Staphylococcus aureus | 6[10] |
| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Escherichia coli | Resistant[10] |
| Gold(I) complex with 1,2,4-triazolylidene ligand | Staphylococcus aureus | 2[11] |
| Ciprofloxacin (Standard) | Staphylococcus aureus | Varies by strain |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound against a specific bacterium is determined using the broth microdilution method.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.
-
Each well is inoculated with a standardized bacterial suspension.
-
A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
The plate is incubated under suitable conditions for the specific bacterium (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of a compound.
-
A group of rats is administered the test compound, while a control group receives a vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce inflammation.
-
The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for the treated groups compared to the control group.[7][8][9][12]
Mandatory Visualizations
References
- 1. Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 3. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial silver and gold complexes of imidazole and 1,2,4-triazole derived N-heterocyclic carbenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Assessing the Target Selectivity of 4-Isopropyl-2-phenyl-1H-imidazole and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target selectivity of compounds structurally related to 4-Isopropyl-2-phenyl-1H-imidazole. Due to the limited publicly available data on this specific molecule, this guide focuses on well-characterized analogs with the core 2-phenyl-1H-imidazole scaffold, which are known inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK). The data presented herein, derived from established p38 MAPK inhibitors, serves to illustrate the typical selectivity profile and experimental methodologies used to assess such compounds.
Introduction to Phenyl-Imidazole Compounds and p38 MAPK
The 2,4,5-trisubstituted imidazole scaffold is a well-established pharmacophore for inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade that regulates inflammatory responses.[1][2][3] p38 MAPK is activated by cellular stresses and inflammatory cytokines, leading to the production of downstream effectors like TNF-α and IL-1β.[4] Consequently, inhibitors of p38 MAPK have been extensively investigated as potential therapeutics for inflammatory diseases.[2] The selectivity of these inhibitors across the human kinome is a critical factor in their development to minimize off-target effects.[5][6]
This guide will use two widely studied p38 MAPK inhibitors, SB203580 and BIRB 796 (Doramapimod) , as representative examples to discuss target selectivity. SB203580 is a pyridinyl-imidazole derivative that is structurally related to the 2-phenyl-imidazole core.[1] BIRB 796 is a potent, allosteric inhibitor of p38 MAPK, offering a different binding mode and selectivity profile for comparison.[7][8][9]
Comparative Selectivity Data
The following table summarizes the inhibitory activity of SB203580 and BIRB 796 against p38 MAPK isoforms and a selection of off-target kinases. This data is crucial for understanding the selectivity profile of these compound classes.
| Compound | Primary Target(s) | IC50 / Kd | Key Off-Targets | IC50 / Kd (Off-Target) | Selectivity Notes |
| SB203580 | p38α (SAPK2a), p38β2 (SAPK2b) | 50 nM (p38α), 500 nM (p38β2) | LCK, GSK-3β, PKBα | 100-500 fold higher than p38α | Displays good selectivity for p38α/β over other tested kinases. |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | Kd: 0.1 nM (p38α)[8]; IC50: 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ)[10] | JNK2, c-RAF, Fyn, Lck | ~330-fold greater selectivity vs JNK2[8] | A potent pan-p38 inhibitor with high selectivity against a panel of other kinases. Binds to an allosteric site.[7][9] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to assessing selectivity, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments used to determine the selectivity and potency of kinase inhibitors.
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP generated and thus the kinase activity.[11][12][13]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase (e.g., p38α), substrate (e.g., ATF2), and ATP in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Add the test compound (e.g., this compound) at various concentrations.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
This method assesses the ability of a compound to inhibit the phosphorylation of p38 MAPK within a cellular context.
Principle: Cells are stimulated to activate the p38 MAPK pathway, and the level of phosphorylated (active) p38 MAPK is measured by Western blot using an antibody specific to the phosphorylated form of the protein. A potent inhibitor will reduce the amount of phospho-p38 MAPK.[14][15][16][17]
Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., HeLa or A549) in 6-well plates.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an activator of the p38 MAPK pathway (e.g., anisomycin or UV radiation) for a short period (e.g., 20-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-p38 MAPK and a loading control (e.g., total p38 MAPK or GAPDH).
-
Normalize the phospho-p38 MAPK signal to the loading control and compare the levels between treated and untreated samples to determine the inhibitory effect.
-
Conclusion
References
- 1. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. opnme.com [opnme.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. ulab360.com [ulab360.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. 4.8.4. Western Blot Studies for p-p38 MAPK [bio-protocol.org]
- 15. Analysis of p38 MAPK by Western blot [bio-protocol.org]
- 16. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
comparative analysis of different synthetic routes to phenyl-imidazoles
The synthesis of phenyl-imidazoles is a cornerstone in medicinal chemistry and materials science, owing to the broad spectrum of biological activities and unique photophysical properties exhibited by this class of compounds. Researchers continually seek efficient, scalable, and environmentally benign methods for their preparation. This guide provides a comparative analysis of prominent synthetic routes to 2,4,5-triphenylimidazole, a well-studied representative of phenyl-imidazoles.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for different synthetic methodologies leading to 2,4,5-triphenylimidazole, providing a clear comparison of their efficiencies and reaction conditions.
| Synthetic Route | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Debus-Radziszewski | Glacial Acetic Acid | Glacial Acetic Acid | 5-24 hours | 100°C | 69.60 | [1] |
| Green Debus-Radziszewski | 2% Copper Sulfate in Glacial Acetic Acid | Water | 2 hours | Reflux | 90.90 | [1] |
| Microwave-Assisted Debus-Radziszewski | Glacial Acetic Acid | Solvent-free | 1-3 minutes | Microwave (800W) | up to 95 | [2][3] |
| Ionic Liquid Catalyzed Synthesis | Diethyl Ammonium Hydrogen Phosphate | Solvent-free | 15-20 minutes | 100°C | 94 | [4][5] |
| Sulfuric Acid on Silica Gel Catalyzed | H₂SO₄·SiO₂ | Not specified | 1 hour | 110°C | 90 | [6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Conventional Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This classical method involves a one-pot condensation reaction.
Materials:
-
Benzil (2.5 g)
-
Benzaldehyde (1.5 ml)
-
Ammonium acetate (5 g)
-
Glacial acetic acid (40 ml)
Procedure:
-
To a 250 ml round-bottom flask, add benzil, benzaldehyde, ammonium acetate, and glacial acetic acid.
-
Heat the reaction mixture on a water bath at 100°C for 5-24 hours with a condenser.
-
Cool the flask to room temperature and pour the reaction mixture into 100 ml of cold water.
-
Filter the crude product under suction to remove any insoluble by-products.
-
Recrystallize the product from methanol to obtain pure 2,4,5-triphenylimidazole.[1]
Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This method offers a significant reduction in reaction time and an increase in yield through the use of microwave irradiation.
Materials:
-
Benzil (0.2 mole)
-
Substituted Benzaldehyde (e.g., Benzaldehyde, 4-chlorobenzaldehyde) (0.02 mole)
-
Ammonium acetate (0.07 mole)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a borosilicate beaker, thoroughly mix an equimolar mixture of benzil, the desired aldehyde, and ammonium acetate using a glass rod.
-
Add a catalytic amount of glacial acetic acid.
-
Subject the reaction mixture to microwave irradiation (800W) for a total duration of 1-3 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, collect the solid product by filtration using a Buchner funnel.
-
Wash the product with water and dry it.
-
Recrystallize the crude product from ethanol for purification.[3]
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the reaction pathways for the described synthetic routes.
Caption: The Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole.
Caption: Experimental workflow for the microwave-assisted synthesis.
The Wallach Synthesis
The Wallach synthesis is another classical method for preparing imidazoles. It typically involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride to form a chlorine-containing intermediate, which is then reduced with hydroiodic acid to yield the corresponding imidazole.[7] While historically significant, this method is less commonly used for the synthesis of simple phenyl-imidazoles like 2,4,5-triphenylimidazole compared to the more versatile and higher-yielding Debus-Radziszewski reaction and its modern variations. The multi-step nature and the use of harsh reagents are notable drawbacks.
Conclusion
The synthesis of phenyl-imidazoles has evolved significantly from classical, long-duration reactions to rapid, high-yield microwave-assisted and catalytically enhanced methods. For the synthesis of 2,4,5-triphenylimidazole, modern approaches such as microwave-assisted synthesis and the use of green catalysts offer substantial advantages in terms of reaction time, yield, and environmental impact over the conventional Debus-Radziszewski method. The choice of a specific synthetic route will ultimately depend on the available resources, desired scale of production, and the specific substitution pattern of the target phenyl-imidazole. Researchers are encouraged to consider these factors when selecting the most appropriate methodology for their synthetic goals.
References
- 1. wjbphs.com [wjbphs.com]
- 2. jetir.org [jetir.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. sctunisie.org [sctunisie.org]
- 7. jetir.org [jetir.org]
A Comparative Guide to the Efficacy of Phenyl-Imidazole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a prominent feature in many clinically approved drugs and a focal point in the discovery of novel therapeutic agents, particularly in oncology. While the specific compound 4-Isopropyl-2-phenyl-1H-imidazole has not been extensively studied, a wealth of research exists on structurally related phenyl-imidazole derivatives, demonstrating their potential as anticancer agents. This guide provides a comparative overview of the in-vitro and in-vivo efficacy of several promising 2,4-disubstituted phenyl-imidazole compounds, offering valuable insights for researchers in the field.
In-Vitro Efficacy: A Comparative Analysis
The antiproliferative activity of several phenyl-imidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below. These values have been extracted from various studies and are presented to provide a comparative perspective. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In-Vitro Anticancer Activity of 1-(4-substituted phenyl)-2-ethyl Imidazole Derivatives
| Compound | Substitution (R) | A549 (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) |
| 4f | p-Bromo | 6.60 | 3.24 | 5.37 |
Data sourced from a study on novel 1-(4-substituted phenyl)-2-ethyl imidazole apoptosis inducers.[1]
Table 2: In-Vitro Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives
| Compound | Substitution | A549 (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 4e | p-Methoxy | 8.9 | 11.1 | 9.2 |
| 4f | p-Fluoro | 7.5 | 9.3 | 8.9 |
Data from a study on new imidazole-based N-phenylbenzamide derivatives as potential anticancer agents.[2]
Table 3: In-Vitro Anticancer Activity of 4-acetylphenylamine-based Imidazole Derivatives
| Compound | Substitution | MDA-MB-231 (Breast Carcinoma) EC50 (µM) | PPC-1 (Prostate Carcinoma) EC50 (µM) | U-87 (Glioblastoma) EC50 (µM) |
| 14 | 4-Fluorophenyl | >50 | 4.1 | 3.1 |
| 22 | 4-Hydroxyphenyl | >50 | 47.2 | 24.5 |
EC50 values from a study on 4-acetylphenylamine-based imidazole derivatives.[3]
In-Vivo Efficacy: A Glimpse into Preclinical Potential
While extensive in-vivo data for a wide range of phenyl-imidazole derivatives is not yet available in a comparative context, some studies have demonstrated significant antitumor activity in preclinical models.
One notable study investigated the in-vivo efficacy of a benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), in a xenograft model. Administration of MBIC to BALB/c nude mice bearing MDA-MB-231 human breast cancer xenografts resulted in a 79.7% reduction in tumor volume after 4 weeks of treatment, with no severe signs of toxicity observed.[4]
Another study on a series of imidazole derivatives identified compound 11 which, when administered via intraperitoneal injection (30 mg/kg/day on alternate days for 20 days), resulted in 90.6% tumor growth inhibition in an A375 melanoma xenograft model in nude mice.
These findings underscore the potential of this class of compounds to translate from promising in-vitro activity to tangible in-vivo efficacy. Further comparative in-vivo studies are warranted to establish a clearer picture of the structure-activity relationships that govern their antitumor effects in a whole-organism context.
Mechanism of Action: Targeting Key Signaling Pathways
A growing body of evidence suggests that many anticancer imidazole derivatives exert their effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer. A key mechanism identified is the inhibition of the PI3K/AKT and RAS/ERK signaling pathways. These pathways are central to cell proliferation, survival, and apoptosis.
Figure 1: Simplified signaling pathway illustrating the inhibitory action of Phenyl-Imidazole Derivatives on the PI3K/AKT and RAS/ERK pathways.
By inhibiting the phosphorylation and activation of key proteins like AKT and ERK, these compounds can effectively halt the downstream signaling cascades that promote cancer cell growth and survival, ultimately leading to apoptosis (programmed cell death).
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experimental assays are provided below.
In-Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Figure 2: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the phenyl-imidazole derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In-Vivo Tumor Xenograft Model
This protocol outlines a general procedure for establishing and monitoring subcutaneous tumor xenografts in immunodeficient mice.
Figure 3: Workflow for a typical in-vivo tumor xenograft study.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions using calipers.
-
Treatment: Randomize the mice into treatment and control groups. Administer the phenyl-imidazole derivatives and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Measure tumor volume and mouse body weight regularly throughout the study. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The collective evidence from numerous in-vitro studies strongly suggests that 2,4-disubstituted phenyl-imidazole derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to inhibit key oncogenic signaling pathways like PI3K/AKT and RAS/ERK provides a solid mechanistic basis for their antiproliferative effects. While in-vivo data is still emerging, the initial findings are encouraging, demonstrating significant tumor growth inhibition in preclinical models. This comparative guide serves as a valuable resource for researchers, highlighting the potential of this chemical scaffold and providing the necessary experimental frameworks to further explore and validate these promising anticancer agents. Future research should focus on conducting direct comparative studies of lead candidates to elucidate a more definitive structure-activity relationship and to identify the most potent and selective compounds for clinical development.
References
- 1. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 3. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Cross-Validation of Analytical Methods for 4-Isopropyl-2-phenyl-1H-imidazole: A Comparative Guide
The two primary methods detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These techniques are widely employed for the separation and quantification of pharmaceutical compounds and related substances.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods based on the analysis of related imidazole compounds.
| Parameter | HPLC-UV Method (Representative) | LC-MS/MS Method (Representative) |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography and detection by mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information and can distinguish between compounds with the same retention time. |
| Sensitivity (LOD) | Typically in the µg/mL range (e.g., 0.13-0.41 µg/mL for some imidazoles). | High; typically in the ng/mL to pg/mL range (e.g., < 1.0 ng/L for some imidazoles)[1]. |
| Linearity (R²) | Generally >0.99. | Consistently >0.995[1]. |
| Accuracy (% Recovery) | Typically within 98.0-100.2%. | Generally within 85-115% (e.g., 60-120% for a wide range of imidazoles)[1]. |
| Precision (%RSD) | Intra- and inter-day RSDs are typically <15%. | Intra- and inter-day RSDs are generally <15%[1]. |
| Instrumentation Cost | Lower | Higher |
| Sample Throughput | Can be high with optimized methods. | Can be high with rapid gradient methods. |
| Typical Application | Routine quality control, content uniformity, and purity analysis. | Bioanalysis, impurity profiling, and trace-level quantification. |
Experimental Protocols
Detailed methodologies for representative HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on methods developed for other imidazole derivatives and may require optimization for 4-Isopropyl-2-phenyl-1H-imidazole.
1. Representative HPLC-UV Method
This method is adapted from a validated procedure for the simultaneous determination of several imidazole anti-infective drugs.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm).
-
Mobile Phase: A mixture of methanol and 0.025 M potassium dihydrogen phosphate (KH₂PO₄) in a 70:30 (v/v) ratio, with the pH adjusted to 3.20 using ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Given the phenyl-imidazole structure, a starting wavelength of around 254 nm to 300 nm would be a reasonable starting point for method development. For similar compounds, detection has been performed at 300 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. For solid dosage forms, this may involve grinding, extraction with a suitable solvent, and filtration through a 0.45 µm filter.
2. Representative LC-MS/MS Method
This protocol is based on a sensitive method for the determination of various imidazole compounds in environmental matrices.[1]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Accucore C18 column (100 mm × 3.0 mm i.d., 2.6 µm particle size).[1]
-
Mobile Phase:
-
Gradient Elution:
-
Start with 10% B.
-
Linear gradient to 30% B over 4 minutes.
-
Linear gradient to 70% B over the next 10 minutes.
-
Linear gradient to 95% B over 1 minute and hold for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.[1]
-
-
Flow Rate: 0.25 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) would be used. The specific precursor and product ion transitions would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common approach.[3] For other matrices, solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.[1]
Visualizations
Workflow for Cross-Validation of Analytical Methods
Caption: A generalized workflow for the cross-validation of two analytical methods.
Logical Relationship of Analytical Techniques
Caption: Decision tree for selecting an appropriate analytical technique.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of 4-Isopropyl-2-phenyl-1H-imidazole: A Methodological Guide
Absence of specific data: Extensive literature searches did not yield specific studies comparing the cytotoxicity of 4-Isopropyl-2-phenyl-1H-imidazole on cancerous versus non-cancerous cell lines. This guide, therefore, presents a comprehensive methodological framework, based on established protocols for analogous imidazole-based compounds, to enable researchers to conduct and evaluate such a comparative study.
Quantitative Cytotoxicity Data
A crucial aspect of assessing a potential anti-cancer therapeutic is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. This is quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. A selectivity index (SI) is then calculated as the ratio of the IC50 value for normal cells to that for cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Table 1: Illustrative Cytotoxicity Data for this compound
| Cell Line | Cell Type | IC50 (µM) [Hypothetical] | Selectivity Index (SI) [Hypothetical] |
| Cancer | |||
| A549 | Human Lung Carcinoma | 15 | 5.0 |
| MCF-7 | Human Breast Adenocarcinoma | 25 | 3.0 |
| HepG2 | Human Hepatocellular Carcinoma | 20 | 3.75 |
| Normal | |||
| BEAS-2B | Human Bronchial Epithelial | 75 | - |
| MCF-10A | Human Mammary Epithelial | 75 | - |
| L-02 | Human Liver | 75 | - |
Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.
Experimental Protocols
A standardized methodology is critical for reproducible and comparable results. The following outlines a typical experimental protocol for assessing the cytotoxicity of a compound like this compound.
Cell Culture and Maintenance
Cancer and normal cell lines would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative cytotoxicity study.
Experimental workflow for comparative cytotoxicity assessment.
Potential Signaling Pathway
While the specific mechanism of action for this compound is unknown, many imidazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Logical Comparison of Cytotoxicity
The core of this research is the differential effect of the compound on cancer versus normal cells. This logical relationship can be visualized as follows.
Logical framework for evaluating selective cytotoxicity.
A Head-to-Head Comparison of Phenyl-Imidazole Derivatives with Standard-of-Care Drugs for Inflammation and Neuropathic Pain
A comprehensive review of the current scientific literature reveals a significant gap in the experimental data for the specific compound 4-Isopropyl-2-phenyl-1H-imidazole. To date, no preclinical or clinical studies detailing its anti-inflammatory or analgesic properties are publicly available. Therefore, a direct head-to-head comparison with standard-of-care drugs is not feasible.
This guide, however, will provide a comparative overview of the broader class of phenyl-imidazole derivatives, for which some experimental data exist, and contrast their potential therapeutic profiles with established treatments for inflammatory disorders and neuropathic pain. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.
Overview of Phenyl-Imidazole Derivatives
The imidazole nucleus is a versatile scaffold that is a constituent of many biologically active compounds.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1][3][4] The anti-inflammatory and analgesic potential of substituted phenyl-imidazole derivatives has been a subject of interest in medicinal chemistry.[3][5][6]
Standard-of-Care in Inflammatory Disorders and Neuropathic Pain
The current therapeutic landscape for inflammatory diseases and neuropathic pain is diverse, with established drug classes targeting various mechanisms.
For inflammatory disorders , the standard of care includes:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Such as ibuprofen and naproxen, which inhibit cyclooxygenase (COX) enzymes.
-
Corticosteroids: Potent anti-inflammatory agents like prednisone.
-
Disease-Modifying Antirheumatic Drugs (DMARDs): Including methotrexate and sulfasalazine.
-
Biologic Drugs: Targeted therapies such as TNF-alpha inhibitors (e.g., adalimumab).
For neuropathic pain , first and second-line treatments consist of:
-
Antidepressants: Including tricyclic antidepressants (e.g., amitriptyline) and serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine.
-
Anticonvulsants: Gabapentinoids such as gabapentin and pregabalin.
-
Topical Agents: Lidocaine patches and capsaicin cream.
-
Opioids: Tramadol is considered a second-line treatment option.[7]
Comparative Preclinical Data: Phenyl-Imidazole Derivatives vs. Standard of Care
While data for this compound is absent, studies on other substituted phenyl-imidazole derivatives have shown promising, albeit preliminary, anti-inflammatory and analgesic activities. The following tables summarize representative preclinical data for some of these derivatives and compare them to standard drugs.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound/Drug | Target | Assay | IC50 Value | Source |
| Compound AA6 (An imidazole derivative) | p38 MAP Kinase | p38 Kinase Inhibition | 403.57 ± 6.35 nM | [8] |
| Adezmapimod (SB203580) (Standard p38 inhibitor) | p38 MAP Kinase | p38 Kinase Inhibition | 222.44 ± 5.98 nM | [8] |
| Diclofenac (NSAID) | COX-1/COX-2 | Albumin Denaturation | - | [3] |
| Compound 2a (An imidazole derivative) | COX-2 | Enzyme Inhibition | - (100% inhibition at 100 mg/kg b.w.) | [3] |
| Compound 2b (An imidazole derivative) | COX-2 | Enzyme Inhibition | - (100% inhibition at 100 mg/kg b.w.) | [3] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Analgesic Activity
| Compound/Drug | Animal Model | Assay | Efficacy | Source |
| Compound 2g (An imidazole derivative) | Mouse | Hot Plate Test | 89% at 100 mg/kg b.w. | [3] |
| Morphine (Opioid) | Mouse | Hot Plate Test | High | [6] |
| Various 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives | Mouse | Acetic acid-induced writhing | Moderate to good activity at 100 mg/kg i.p. | [6] |
Signaling Pathways and Experimental Workflows
To understand the potential mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Potential mechanism of action for anti-inflammatory imidazole derivatives.
Caption: Experimental workflow for preclinical evaluation of novel compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of anti-inflammatory and analgesic agents, as described in the cited literature.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This is a widely used model for acute inflammation. The protocol generally involves:
-
Animal Preparation: Wistar or Sprague-Dawley rats are fasted overnight.
-
Compound Administration: The test compound (e.g., an imidazole derivative) or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Edema: A sub-plantar injection of a carrageenan solution (typically 1%) is made into the right hind paw of the rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Hot Plate Test in Mice (Analgesic)
This method is used to assess central analgesic activity. The typical procedure is as follows:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animal Selection: Mice are screened, and only those that show a reaction (licking of paws or jumping) within a specific timeframe (e.g., 15 seconds) are selected.
-
Compound Administration: The test compound or a standard drug (e.g., morphine) is administered.
-
Latency Measurement: The latency to the first sign of a pain response is recorded at various time points after drug administration.
-
Cut-off Time: A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
Conclusion
While the specific compound this compound remains uncharacterized in the scientific literature for its anti-inflammatory and analgesic properties, the broader class of phenyl-imidazole derivatives demonstrates potential in preclinical models. The available data on related compounds suggest that this chemical scaffold could be a promising starting point for the development of novel therapeutics. However, extensive further research, including synthesis, in vitro and in vivo screening, and mechanistic studies of specific derivatives like this compound, is required to validate this potential and to enable any meaningful comparison with the current standards of care. Researchers are encouraged to explore this chemical space to potentially uncover new and effective treatments for inflammatory and pain-related conditions.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research on heterocyclic compounds. XXV. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and analgesic activity of some 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Mode of 4-Isopropyl-2-phenyl-1H-imidazole to Indoleamine 2,3-dioxygenase 1 (IDO1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding validation of 4-Isopropyl-2-phenyl-1H-imidazole and its analogs to their target protein, Indoleamine 2,3-dioxygenase 1 (IDO1). The content herein is designed to offer an objective comparison with alternative IDO1 inhibitors, supported by experimental data and detailed methodologies.
Introduction to IDO1 and Phenyl-imidazole Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1][2][3] By depleting tryptophan and producing immunomodulatory metabolites, IDO1 plays a crucial role in creating an immunosuppressive microenvironment.[1][2][3][4] This makes it a significant therapeutic target in oncology and other diseases characterized by pathological immune suppression.[5]
The phenyl-imidazole scaffold has been identified as a promising chemotype for the development of IDO1 inhibitors.[6][7] The parent compound, 4-phenyl-imidazole (4-PI), was one of the first identified weak, non-competitive inhibitors of IDO1.[5][6][8] Spectroscopic and crystallographic studies have confirmed that 4-PI directly binds to the heme iron within the active site of the enzyme.[5][6] This guide will explore the validation of the binding mode of derivatives of this scaffold, including the titular this compound, and compare their performance with other classes of IDO1 inhibitors.
Comparative Analysis of IDO1 Inhibitors
The following table summarizes the binding affinities of various phenyl-imidazole derivatives and other notable IDO1 inhibitors. This data is crucial for understanding the structure-activity relationships and the relative potencies of these compounds.
| Compound Class | Compound | Inhibition Constant (Ki) | IC50 | Notes |
| Phenyl-imidazole | 4-Phenyl-imidazole (4-PI) | - | 48 µM | Weak, non-competitive inhibitor.[7][8] Serves as a foundational scaffold for more potent derivatives.[6] |
| 4-(2-hydroxyphenyl)-1H-imidazole | 4.6 µM | 5.1 µM | Demonstrates that ortho-hydroxyl substitution is beneficial for activity.[5][6] | |
| 4-(2-mercaptophenyl)-1H-imidazole | 4.9 µM | 5.8 µM | Thiol and hydroxyl analogs show increased binding affinity through specific interactions with C129 and S167 in the active site.[5] | |
| Imidazoisoindole | Navoximod (NLG919) | - | 38 nM (enzyme), 61 nM (HeLa cells) | A potent, tryptophan non-competitive inhibitor derived from the phenyl-imidazole scaffold.[7][9] |
| Hydroxyamidine | Epacadostat (INCB024360) | - | ~15.3 nM (cellular) | A potent and selective, orally bioavailable competitive inhibitor of IDO1.[10][11] |
| Spiro-piperidine-chroman | Linrodostat (BMS-986205) | - | ~9.5 nM (cellular) | A potent, irreversible inhibitor that competes with heme for binding to apo-IDO1.[10] |
| Indole Analogs | 1-Methyl-d,l-tryptophan (1-MT) | 34 µM | - | A frequently used preclinical inhibitor.[5][7] |
| Natural Products | Brassinin derivatives | - | - | Exhibit IDO1 inhibitory activity and highlight the importance of a heme iron-binding group flanked by large aromatic or hydrocarbon structures.[6] |
Experimental Protocols for Binding Validation
Accurate validation of the binding mode and affinity of small molecules to their target protein is fundamental in drug discovery. The following are detailed methodologies for key experiments used to characterize IDO1 inhibitors.
IDO1 Enzymatic Activity Assay
This assay measures the enzymatic activity of IDO1 by quantifying the production of N-formylkynurenine or its hydrolyzed product, kynurenine.
Protocol:
-
Enzyme and Compound Preparation:
-
Purified recombinant human IDO1 protein or cell extracts containing IDO1 are used as the enzyme source.
-
Test compounds, including this compound and other inhibitors, are prepared in appropriate solvents (e.g., DMSO) at various concentrations.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Add co-factors and reagents: 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add the substrate, L-tryptophan (e.g., 400 µM).
-
-
Assay Procedure:
-
Pre-incubate the IDO1 enzyme with the test compounds for a specified time.
-
Initiate the enzymatic reaction by adding the L-tryptophan substrate.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding a quenching agent, such as 30% (w/v) trichloroacetic acid (TCA).
-
-
Detection:
-
Incubate the mixture at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
After centrifugation to remove precipitated protein, mix the supernatant with a detection reagent (e.g., 2% (w/v) p-DMAB in acetic acid).
-
Measure the absorbance of the resulting colored product at 480 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition of IDO1 activity at each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
For a more detailed, fluorescence-based assay protocol, refer to commercially available kits such as Abcam's Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit (ab235936) or Sigma-Aldrich's MAK356.[12][13]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified IDO1 protein in a suitable buffer (e.g., phosphate buffer).
-
Prepare a solution of the inhibitor (e.g., this compound) in the same buffer. The inhibitor is typically at a 10-20 fold higher concentration than the protein.
-
-
ITC Experiment:
-
Load the IDO1 solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
The raw data consists of heat pulses for each injection.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (e.g., an inhibitor) to a ligand (e.g., IDO1) immobilized on a sensor surface in real-time.[15]
Protocol:
-
Immobilization of IDO1:
-
Covalently couple purified IDO1 protein to the surface of a sensor chip (e.g., a CM5 chip).
-
-
Binding Analysis:
-
Flow a solution containing the inhibitor (analyte) at various concentrations over the sensor surface.
-
Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the bound analyte. This generates a sensorgram (response units vs. time).
-
-
Data Analysis:
-
The sensorgram provides real-time data on the association and dissociation of the inhibitor.
-
From this data, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd) can be determined.[16]
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating inhibitor binding and the signaling pathway of IDO1.
Caption: Workflow for IDO1 inhibitor validation.
Caption: Simplified IDO1 signaling pathway.
Conclusion
The validation of the binding mode of this compound and its analogs to IDO1 relies on a multi-faceted experimental approach. By employing enzymatic assays, ITC, and SPR, researchers can obtain a comprehensive understanding of the inhibitor's potency, thermodynamics, and kinetics. Comparison with other classes of IDO1 inhibitors, such as hydroxyamidines and imidazoisoindoles, provides valuable context for lead optimization and drug development efforts. The methodologies and comparative data presented in this guide offer a framework for the rigorous evaluation of novel IDO1-targeting compounds.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy [mdpi.com]
- 4. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. onclive.com [onclive.com]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Khan Academy [khanacademy.org]
- 15. Immobilizing topoisomerase I on a surface plasmon resonance biosensor chip to screen for inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Metabolic Stability of Imidazole Derivatives
For researchers and scientists in the field of drug development, understanding the metabolic stability of candidate compounds is a critical step in evaluating their potential as effective and safe therapeutics. Imidazole derivatives, a prominent class of compounds with a wide range of pharmacological activities, are no exception. Their metabolic fate, primarily governed by cytochrome P450 (CYP) enzymes, dictates their pharmacokinetic profile, including half-life and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of selected imidazole derivatives, supported by experimental data and detailed protocols.
Comparative Metabolic Stability of Imidazole Derivatives
The metabolic stability of a compound is often assessed through in vitro assays that measure its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes. The key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
| Imidazole Derivative | In Vitro Metabolic Stability (Qualitative) | Key Metabolic Enzymes | Reported In Vitro Data |
| Ketoconazole | Low to Moderate | CYP3A4 | Potent inhibitor of CYP3A4 (Ki < 1 µM)[1]. |
| Clotrimazole | Low | CYP3A4 | Strong inhibitor of CYP3A4 (Ki ~ 0.02 µM)[2]. |
| Miconazole | Low | CYP3A4, CYP2C9 | Strong inhibitor of CYP3A4 (Ki ~ 0.03 µM) and CYP2C9[2][3]. |
| Econazole | Moderate | CYP3A4 | Selective inhibitor of CYP3A4 over CYP3A7[4]. |
| Fluconazole | High | Minimal (excreted largely unchanged) | Weaker inhibitor of CYP3A4 compared to ketoconazole and itraconazole[1]. |
Note: The data presented is compiled from multiple sources and should be interpreted with caution due to potential variations in experimental conditions. The inhibitory constants (Ki) are indicative of the affinity for the metabolizing enzyme and not a direct measure of metabolic rate.
Experimental Protocols
A standardized in vitro microsomal stability assay is crucial for obtaining reliable and comparable data.
In Vitro Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro metabolic stability of imidazole derivatives by measuring their rate of disappearance in the presence of human liver microsomes.
2. Materials:
-
Test imidazole derivatives
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
3. Procedure:
-
Prepare a stock solution of the test imidazole derivative in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Visualizations
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow of the in vitro microsomal stability assay.
Common Metabolic Pathways of Imidazole Derivatives
The metabolism of imidazole derivatives is predominantly oxidative, catalyzed by CYP450 enzymes, particularly CYP3A4.[5] The biotransformation often involves modifications to the imidazole ring and its substituents.
Caption: Generalized metabolic pathways of imidazole derivatives.
The primary routes of biotransformation for many imidazole derivatives, such as econazole and miconazole, involve oxidation of the imidazole ring and hydroxylation of aromatic rings.[6][7] For econazole, metabolism proceeds through multiple oxidations of the imidazole ring followed by O-dealkylation and subsequent conjugation, likely with glucuronic acid.[6] Miconazole undergoes hydroxylation of its benzene ring and oxidation of the imidazole moiety.[7] These phase I metabolites can then undergo phase II conjugation reactions to form more water-soluble compounds that are more readily excreted.
Conclusion
The metabolic stability of imidazole derivatives is a crucial determinant of their pharmacokinetic properties and clinical utility. In general, many imidazole-containing antifungal agents exhibit low to moderate metabolic stability due to extensive metabolism by CYP450 enzymes, particularly CYP3A4. This is often coupled with significant inhibition of these same enzymes, leading to a high potential for drug-drug interactions. Newer derivatives and structural modifications aim to improve metabolic stability, leading to more predictable pharmacokinetic profiles and a reduced risk of adverse effects. The in vitro microsomal stability assay remains a cornerstone for the early assessment and comparison of the metabolic liabilities of novel imidazole compounds in the drug discovery pipeline.
References
- 1. Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes [jstage.jst.go.jp]
- 4. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides: an Application of the Fused-grid Template* system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolic fate of 3[H]econazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Phenyl-Imidazole Compounds: A Comparative Guide to their Intellectual Property Landscape
For researchers, scientists, and drug development professionals, understanding the intellectual property landscape of a chemical scaffold is crucial for navigating innovation and avoiding infringement. This guide provides a comparative analysis of phenyl-imidazole compounds, a versatile scaffold with significant therapeutic potential, across four key target areas: Hedgehog signaling inhibition, indoleamine 2,3-dioxygenase (IDO) inhibition, α-glucosidase inhibition, and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibition.
Phenyl-Imidazoles as Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Phenyl-imidazole derivatives have emerged as potent inhibitors of this pathway, primarily by targeting the Smoothened (SMO) receptor.
Comparative Performance Data
A number of phenyl-imidazole analogs have been synthesized and evaluated for their ability to inhibit the Hh pathway. The following table summarizes the in vitro potency of selected compounds, with Vismodegib, an FDA-approved Hh pathway inhibitor, included for comparison. The inhibitory activity is typically measured using a Gli-luciferase reporter assay in a suitable cell line.
| Compound | Structure | IC50 (µM)[1] | Cell Line |
| Vismodegib | Reference Compound | 0.02 | Shh-LIGHT2 |
| Compound 25 | 2-chloro-N-(4-((3-fluorobenzyl)oxy)-3-nitrophenyl)-5-(1H-imidazol-1-yl)aniline | 0.01 | Shh-LIGHT2 |
| Compound 6 | N-(4-((benzyloxy)carbonyl)phenyl)-2-chloro-5-(1H-imidazol-1-yl)aniline | 0.07 | Shh-LIGHT2 |
| Compound 23 | 2-chloro-N-(3-nitro-4-((3-(trifluoromethyl)benzyl)oxy)phenyl)-5-(1H-imidazol-1-yl)aniline | 0.02 | Shh-LIGHT2 |
| Compound 24 | 2-chloro-N-(4-((2-fluorobenzyl)oxy)-3-nitrophenyl)-5-(1H-imidazol-1-yl)aniline | 0.04 | Shh-LIGHT2 |
Experimental Protocols
Synthesis of a Representative Phenyl-Imidazole Hedgehog Pathway Inhibitor (Compound 25 Analogue):
This protocol describes a general method for the synthesis of phenyl-imidazole derivatives targeting the Hedgehog pathway.
-
Step 1: Synthesis of the Imidazole Moiety. To a solution of an appropriately substituted aniline in a suitable solvent (e.g., ethanol), add 1,3,5-triazine and an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux for several hours. After cooling, the product is precipitated, filtered, and purified by recrystallization to yield the desired 1-substituted-1H-imidazole.
-
Step 2: Synthesis of the Phenyl Ether Linkage. In a flask, combine the synthesized imidazole derivative with a substituted benzyl halide (e.g., 3-fluorobenzyl bromide) and a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). Stir the reaction mixture at an elevated temperature until the reaction is complete (monitored by TLC).
-
Step 3: Final Coupling. The product from Step 2 is then coupled with another substituted aniline via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction to yield the final phenyl-imidazole inhibitor. The crude product is purified by column chromatography.
Hedgehog Signaling Pathway Luciferase Reporter Assay:
This assay is commonly used to screen for inhibitors of the Hh pathway.
-
Cell Culture: NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization) are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Assay Procedure:
-
Seed the cells into 96-well plates and allow them to reach confluence.
-
Starve the cells in a low-serum medium for 24 hours.
-
Treat the cells with various concentrations of the test compounds (phenyl-imidazole derivatives) for 1 hour.
-
Induce Hh pathway activation by adding a Smoothened agonist, such as SAG, to the wells.
-
Incubate the plates for 24-48 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[2][3][4]
-
Signaling Pathway Diagram
Phenyl-Imidazoles as Indoleamine 2,3-Dioxygenase (IDO) Inhibitors
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. Its overexpression in the tumor microenvironment leads to immunosuppression. Phenyl-imidazole derivatives have been investigated as IDO inhibitors for cancer immunotherapy.
Comparative Performance Data
The inhibitory potency of phenyl-imidazole compounds against IDO is typically evaluated using in vitro enzyme assays. The table below compares the IC50 values of several 4-phenyl-imidazole derivatives.
| Compound | R1 (ortho) | R2 (meta) | R3 (para) | IC50 (µM)[5] |
| 4-PI | H | H | H | 25 |
| 1 | OH | H | H | 2.5 |
| 17 | SH | H | H | 2.8 |
| 18 | H | SH | H | 3.1 |
| 2 | F | H | H | 50 |
Experimental Protocols
Synthesis of a Representative Phenyl-Imidazole IDO Inhibitor (4-Phenyl-imidazole):
-
Step 1: Bromination of Acetophenone. Acetophenone is reacted with bromine in a suitable solvent like glacial acetic acid to produce α-bromoacetophenone.
-
Step 2: Imidazole Ring Formation. The α-bromoacetophenone is then reacted with an excess of formamide at a high temperature (around 150-180 °C). The reaction mixture is heated for several hours.
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 4-phenyl-1H-imidazole.[6]
In Vitro IDO1 Enzyme Activity Assay:
This protocol outlines a common method for measuring IDO1 inhibition.[7][8][9]
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid, methylene blue, catalase, and the test compounds.
-
Assay Procedure:
-
In a 96-well plate, combine the IDO1 enzyme, ascorbic acid, methylene blue, and catalase in a phosphate buffer (pH 6.5).
-
Add various concentrations of the phenyl-imidazole test compounds.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding trichloroacetic acid.
-
Heat the plate to hydrolyze the product, N-formylkynurenine, to kynurenine.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values as described for the Hedgehog assay.
Signaling Pathway Diagram
Phenyl-Imidazoles as α-Glucosidase Inhibitors
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme are used to manage postprandial hyperglycemia in type 2 diabetes. Phenyl-imidazole derivatives have shown promise as effective α-glucosidase inhibitors.
Comparative Performance Data
The following table presents a comparison of the α-glucosidase inhibitory activity of several phenyl-imidazole derivatives against the standard drug, Acarbose.
| Compound | Substituent on Phenyl Ring | IC50 (µM) | Reference |
| Acarbose | Reference Drug | 750.0 - 906.0 | [10] |
| Compound A | 4-OH | 85.2 | Hypothetical Data |
| Compound B | 2,4-diCl | 120.5 | Hypothetical Data |
| Compound C | 4-NO2 | 95.7 | Hypothetical Data |
Note: The IC50 values for the hypothetical phenyl-imidazole compounds are illustrative and based on the general observation that many synthetic inhibitors show higher potency than acarbose.
Experimental Protocols
Synthesis of a Representative Phenyl-Imidazole α-Glucosidase Inhibitor:
The synthesis of these compounds often follows the general synthetic routes for phenyl-imidazoles as described previously, with modifications to introduce various substituents on the phenyl ring to optimize activity.
In Vitro α-Glucosidase Inhibition Assay:
This is a colorimetric assay used to determine the inhibitory activity of compounds against α-glucosidase.[11][12]
-
Reagents: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Procedure:
-
In a 96-well plate, add the α-glucosidase enzyme solution and different concentrations of the phenyl-imidazole test compounds.
-
Incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding a basic solution, such as sodium carbonate.
-
The enzymatic hydrolysis of pNPG releases p-nitrophenol, which is a yellow-colored product.
-
Measure the absorbance of the p-nitrophenol at 405 nm.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Experimental Workflow Diagram
Phenyl-Imidazoles as 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibitors
17β-HSD10 is a mitochondrial enzyme implicated in the pathogenesis of Alzheimer's disease. It is involved in the metabolism of neurosteroids and can bind to amyloid-beta peptide, exacerbating its neurotoxicity. Phenyl-imidazole derivatives are being explored as inhibitors of this enzyme.
Comparative Performance Data
The inhibitory potential of phenyl-imidazole compounds against 17β-HSD10 is assessed through enzymatic assays. The following table provides a summary of the IC50 values for some 2-phenyl-1H-benzo[d]imidazole derivatives.[13][14]
| Compound | Structure Modifications | IC50 (µM)[13] |
| H1 | 4-(1H-benzo[d]imidazol-2-yl)aniline | 3.45 |
| Compound 33 | N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide | 1.65 |
| Compound 8 | 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-ethylurea | 2.89 |
| Compound 17 | N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide | 4.12 |
Experimental Protocols
Synthesis of a Representative 2-Phenyl-1H-benzo[d]imidazole Inhibitor: [13][15][16]
-
Step 1: Condensation Reaction. A mixture of an o-phenylenediamine derivative and a substituted benzaldehyde is heated in a solvent such as ethanol or acetic acid, often in the presence of an oxidizing agent like sodium metabisulfite or under aerobic conditions.
-
Step 2: Cyclization. The intermediate Schiff base undergoes oxidative cyclization to form the 2-phenyl-1H-benzo[d]imidazole core.
-
Step 3: Further Derivatization. The core structure can be further modified, for example, by acylation or alkylation at the aniline nitrogen (if present) to generate a library of compounds for structure-activity relationship studies.
-
Step 4: Purification. The final products are purified by column chromatography or recrystallization.
In Vitro 17β-HSD10 Enzyme Inhibition Assay: [17][18]
-
Reagents: Recombinant human 17β-HSD10, a substrate such as acetoacetyl-CoA or a fluorogenic probe, NADH or NAD+ as a cofactor, and the test compounds.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The enzyme is pre-incubated with various concentrations of the phenyl-imidazole inhibitors in a suitable buffer.
-
The reaction is initiated by the addition of the substrate and the cofactor.
-
-
Detection:
-
The enzyme activity is monitored by measuring the change in absorbance or fluorescence over time, which corresponds to the consumption or production of the cofactor (e.g., decrease in NADH absorbance at 340 nm).
-
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined for each compound concentration. IC50 values are then calculated from the dose-response curves.
Signaling Pathway Diagram
This guide provides a snapshot of the intellectual property landscape for phenyl-imidazole compounds across four distinct therapeutic targets. The versatility of this scaffold, coupled with the potential for chemical modification to tune activity and selectivity, makes it a continued area of interest for drug discovery and development. Researchers and scientists are encouraged to consult the primary literature and patent databases for the most current and detailed information.
References
- 1. symc.edu.cn [symc.edu.cn]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IDO characteristics and activity assay. [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 13. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. jyoungpharm.org [jyoungpharm.org]
- 16. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 17. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 18. The Mitochondrial Enzyme 17βHSD10 Modulates Ischemic and Amyloid-β-Induced Stress in Primary Mouse Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Isopropyl-2-phenyl-1H-imidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 4-Isopropyl-2-phenyl-1H-imidazole (CAS No. 887588-11-6).
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
Hazard Profile
Understanding the hazard profile of a substance is the first step in its safe management. While a complete, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible in public search results, information for closely related imidazole compounds and supplier safety information indicates the following potential hazards:
| Hazard Category | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
This data is based on information for structurally similar compounds and should be treated as indicative. Always refer to the specific SDS for authoritative information.
Disposal Procedures
The disposal of this compound must be conducted as hazardous waste. Improper disposal can lead to environmental contamination and legal repercussions. The following step-by-step guide outlines the recommended disposal process.
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and dispose of this compound waste in accordance with general laboratory safety standards and hazardous waste regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.
-
Clearly labeled, sealable, and compatible hazardous waste container.
-
Hazardous waste tags/labels as required by your institution.
Procedure:
-
Segregation: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), separately from other waste streams. Do not mix with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
-
Containerization: Place the waste in a designated, sealable, and airtight hazardous waste container. The container should be in good condition and compatible with the chemical.
-
Labeling: Immediately upon adding waste to the container, affix a completed hazardous waste label. The label should include:
-
The words
-
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Isopropyl-2-phenyl-1H-imidazole
Essential safety protocols and logistical plans are paramount for the secure and effective handling of specialized chemical compounds in research and development. This guide provides crucial, immediate safety information, operational procedures, and disposal plans for 4-Isopropyl-2-phenyl-1H-imidazole, drawing upon safety data for closely related imidazole compounds to ensure a robust margin of safety in your laboratory.
Personal Protective Equipment (PPE): A Tabulated Overview
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on data for analogous imidazole compounds, which are known to cause skin corrosion, serious eye damage, and may have reproductive toxicity.[1][2] A conservative approach is essential.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. For extensive handling, consider double-gloving. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles are highly recommended. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn.[4] For tasks with a higher risk of exposure, chemical-resistant coveralls are advised. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If handling larger quantities, or if dust formation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
To ensure a safe operational environment, a systematic approach to handling this compound is critical. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Experimental Protocol: General Handling Procedure
-
Preparation : Before handling, thoroughly review the safety data for similar imidazole compounds.[5][6] Ensure a chemical fume hood is operational and the workspace is clear of any unnecessary items. Don all required personal protective equipment as detailed in the table above.
-
Weighing : Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Handle the solid gently to minimize the creation of dust.
-
Dissolution : Add the compound to the appropriate solvent in a suitable reaction vessel within the fume hood. Ensure the vessel is correctly labeled.
-
Post-Handling Decontamination : After the experimental procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable cleaning agent and follow your institution's standard operating procedures.
-
PPE Removal : Remove personal protective equipment in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated weigh boats, paper towels, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Waste Pickup : Follow your institution's procedures for the collection and disposal of hazardous chemical waste.[4]
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
